molecular formula C4H6NaO3 B12393640 Sodium 2-oxobutanoate-13C,d4

Sodium 2-oxobutanoate-13C,d4

Cat. No.: B12393640
M. Wt: 130.10 g/mol
InChI Key: XLTHMCKKCRLNGQ-FSDPBAKOSA-N
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Description

Sodium 2-oxobutanoate-13C,d4 is a useful research compound. Its molecular formula is C4H6NaO3 and its molecular weight is 130.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6NaO3

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1D2,2D2;

InChI Key

XLTHMCKKCRLNGQ-FSDPBAKOSA-N

Isomeric SMILES

[2H][13CH]([2H])C([2H])([2H])C(=O)C(=O)O.[Na]

Canonical SMILES

CCC(=O)C(=O)O.[Na]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 2-oxobutanoate-13C,d4: A Stable Isotope Tracer for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate-13C,d4 is a stable isotope-labeled derivative of sodium 2-oxobutanoate, a key metabolic intermediate. This technical guide provides a comprehensive overview of its properties, applications in metabolic research, and detailed methodologies for its use as a tracer in metabolic flux analysis (MFA). The incorporation of both Carbon-13 (¹³C) and deuterium (d) isotopes allows for sophisticated tracking of metabolic pathways and has significant applications in drug development and the study of cellular metabolism.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing standard atoms with their heavier, non-radioactive isotopes, researchers can follow the journey of a molecule through various biochemical reactions using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] this compound serves as an invaluable tool in this field, offering a precise window into the complexities of cellular energy metabolism and amino acid biosynthesis.

Core Properties and Data

Quantitative data for this compound is essential for its effective application in experimental settings. The following tables summarize its key physical, chemical, and isotopic properties.

Property Value Reference
Chemical Formula C₃¹³CH₂D₄NaO₃[2]
Molecular Weight 130.1 g/mol [2]
CAS Number 2483824-49-1[2]
Appearance White to light brown solid[3]
Storage 2-8°C, sealed, away from moisture[3][4]
Isotopic Information Details
Isotopes Carbon-13 (¹³C), Deuterium (D)
Labeling One ¹³C atom and four Deuterium atoms
Applications Metabolic Flux Analysis (MFA), Therapeutic Drug Monitoring (TDM)

Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in the metabolism of the amino acids threonine and methionine. Its primary metabolic fate is its conversion to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle via succinyl-CoA. This pathway is crucial for cellular energy production and the biosynthesis of various essential molecules.

The metabolic conversion of 2-oxobutanoate is a key process that can be meticulously traced using its isotopically labeled form. The introduction of this compound into a biological system allows researchers to quantify the flux through this pathway and understand its regulation under different physiological or pathological conditions.

Below is a diagram illustrating the metabolic pathway of Sodium 2-oxobutanoate, generated using the DOT language.

metabolic_pathway cluster_0 Mitochondrial Matrix Sodium_2_oxobutanoate_13C_d4 Sodium 2-oxobutanoate-¹³C,d₄ Propionyl_CoA Propionyl-CoA Sodium_2_oxobutanoate_13C_d4->Propionyl_CoA Branched-chain α-keto acid dehydrogenase complex Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Metabolic pathway of Sodium 2-oxobutanoate-¹³C,d₄.

Experimental Protocols

The successful application of this compound in metabolic research hinges on meticulously designed and executed experimental protocols. The following provides a detailed methodology for a typical stable isotope tracing experiment in a cell culture model.

Objective: To quantify the metabolic flux of Sodium 2-oxobutanoate into the TCA cycle in a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for metabolite quantification

Experimental Workflow:

The general workflow for a ¹³C metabolic flux analysis experiment is depicted in the following diagram.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., 6-well plates) Tracer_Addition 2. Addition of Sodium 2-oxobutanoate-¹³C,d₄ Cell_Culture->Tracer_Addition Incubation 3. Incubation (achieve isotopic steady state) Tracer_Addition->Incubation Quenching 4. Metabolic Quenching (e.g., cold methanol) Incubation->Quenching Metabolite_Extraction 5. Metabolite Extraction Quenching->Metabolite_Extraction LC_MS_Analysis 6. LC-MS/MS Analysis (Quantify isotopologues) Metabolite_Extraction->LC_MS_Analysis Data_Analysis 7. Data Analysis & Flux Calculation (e.g., INCA, Metran) LC_MS_Analysis->Data_Analysis

General workflow for a ¹³C metabolic flux analysis experiment.

Detailed Procedure:

  • Cell Seeding: Seed the mammalian cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Tracer Introduction: Prepare the experimental medium by supplementing the standard culture medium with a known concentration of this compound. A typical starting concentration can range from 100 µM to 1 mM, which should be optimized for the specific cell line and experimental goals.

  • Isotopic Steady State: Replace the standard medium with the tracer-containing medium and incubate the cells for a sufficient period to achieve isotopic steady state. This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. The time to reach steady state varies between metabolites and cell types but is often in the range of 6 to 24 hours.[5][6]

  • Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. This is typically achieved by aspirating the medium and immediately adding ice-cold methanol (-80°C).[7]

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Perform further extraction steps, which may include sonication or freeze-thaw cycles, to ensure complete lysis and metabolite release. Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation allows for the isolation of individual metabolites, and the mass spectrometer is used to determine their concentrations and the mass isotopologue distributions (MIDs). The MIDs reveal the extent of ¹³C and deuterium incorporation into downstream metabolites.

  • Data Analysis and Flux Calculation: The raw LC-MS/MS data is processed to correct for natural isotope abundance and to calculate the MIDs for key metabolites such as propionyl-CoA, succinyl-CoA, and other TCA cycle intermediates. This data, along with measured cellular uptake and secretion rates, is then used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[8][9]

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment with this compound is the quantification of isotopic enrichment in downstream metabolites. This data provides direct insight into the activity of the metabolic pathway.

Table of Expected Isotopic Enrichment:

Metabolite Expected Mass Shift (from ¹³C and d) Interpretation
Propionyl-CoA +5 (¹³C₁ + d₄)Direct product of 2-oxobutanoate metabolism. The degree of enrichment reflects the direct flux.
Methylmalonyl-CoA +5 (¹³C₁ + d₄)Intermediate in the conversion of propionyl-CoA to succinyl-CoA.
Succinyl-CoA +5 (¹³C₁ + d₄)Entry point into the TCA cycle. Enrichment indicates the contribution of 2-oxobutanoate to the TCA cycle.
TCA Cycle Intermediates (e.g., Citrate, Malate) VariableLabeling will be distributed throughout the TCA cycle intermediates, with the pattern of enrichment providing detailed information on cycle turnover and cataplerotic/anaplerotic fluxes.

Conclusion

This compound is a powerful and precise tool for researchers and scientists in the field of metabolic research and drug development. Its use in stable isotope tracing experiments allows for the detailed quantification of metabolic fluxes through a key cellular pathway. The methodologies outlined in this guide provide a framework for conducting these experiments and interpreting the resulting data. By leveraging the insights gained from using this and other stable isotope tracers, the scientific community can continue to unravel the intricate network of cellular metabolism, paving the way for novel therapeutic strategies and a deeper understanding of human health and disease.

References

Physical and chemical properties of Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-oxobutanoate-¹³C,d₄, a stable isotope-labeled compound valuable for metabolic research and drug development. This document details its characteristics, relevant metabolic pathways, and general experimental protocols for its use.

Core Properties

Sodium 2-oxobutanoate-¹³C,d₄ is the sodium salt of 2-oxobutanoic acid, isotopically labeled with one ¹³C atom and four deuterium atoms. While specific experimental data for the labeled compound is limited, its physical and chemical properties are expected to be nearly identical to its unlabeled counterpart, Sodium 2-oxobutanoate.

Physical and Chemical Data

The following table summarizes the known physical and chemical properties of unlabeled Sodium 2-oxobutanoate.

PropertyValueReference
Appearance White to light yellow crystalline powder.[1]
Molecular Formula C₄H₅NaO₃ (unlabeled)[1]
Molecular Weight 124.07 g/mol (unlabeled)[2]
Melting Point 227-231 °C[1]
Solubility Soluble in water.[3]
Storage Temperature 2-8°C[2]

Metabolic Significance and Signaling Pathway

2-oxobutanoate is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[4][5] Its degradation occurs within the mitochondrial matrix, where it is converted to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA.[4] The use of Sodium 2-oxobutanoate-¹³C,d₄ allows researchers to trace the flux of this metabolite through these critical pathways.

metabolic_pathway Metabolic Pathway of 2-Oxobutanoate cluster_amino_acids Amino Acid Metabolism cluster_tca Citric Acid Cycle Threonine Threonine TwoOxobutanoate 2-Oxobutanoate Threonine->TwoOxobutanoate Methionine Methionine Methionine->TwoOxobutanoate PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA S-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase R_MethylmalonylCoA R-Methylmalonyl-CoA MethylmalonylCoA->R_MethylmalonylCoA Methylmalonyl-CoA epimerase SuccinylCoA Succinyl-CoA R_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA Citric Acid Cycle SuccinylCoA->TCA

Metabolic degradation pathway of 2-oxobutanoate.

Experimental Protocols

Due to the specialized nature of isotopically labeled compounds, specific experimental protocols are often developed in-house. The following sections provide detailed, generalized methodologies for the handling, storage, and analysis of Sodium 2-oxobutanoate-¹³C,d₄.

Handling and Storage

Stable isotopically labeled compounds are not radioactive but should be handled with care to avoid contamination and degradation.[6]

  • Storage: Store the compound in a tightly sealed container at 2-8°C, protected from light.[2] For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability.[6]

  • Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of the powder.[2]

Sample Preparation for Mass Spectrometry

Mass spectrometry is a primary technique for tracing the incorporation of ¹³C and deuterium into metabolites.

  • Cell Culture and Labeling: Culture cells in a medium containing the desired concentration of Sodium 2-oxobutanoate-¹³C,d₄ for a specified period to allow for metabolic incorporation.

  • Metabolite Extraction:

    • Quench metabolism by rapidly cooling the cells (e.g., with liquid nitrogen).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

    • Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and identify the labeled compounds.[7]

Sample Preparation for NMR Spectroscopy

NMR spectroscopy can provide detailed information on the specific positions of isotopic labels within a molecule.

  • Labeling and Extraction: Follow the same procedure as for mass spectrometry to label and extract the metabolites.

  • Sample Preparation:

    • Lyophilize the metabolite extract to remove the solvent.

    • Reconstitute the dried extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra to identify and quantify the isotopically labeled metabolites.[8]

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for using Sodium 2-oxobutanoate-¹³C,d₄ in metabolic research.

experimental_workflow General Experimental Workflow for Isotope Tracing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture with Sodium 2-oxobutanoate-¹³C,d₄ B Metabolite Extraction A->B C LC-MS Analysis B->C D NMR Spectroscopy B->D E Metabolite Identification and Quantification C->E D->E F Metabolic Flux Analysis E->F G Pathway Mapping F->G

A typical workflow for metabolic studies.

References

Sodium 2-oxobutanoate-13C,d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate-¹³C,d₄ is a stable isotope-labeled derivative of sodium 2-oxobutanoate, a key intermediate in cellular metabolism. Its isotopic enrichment makes it an invaluable tool for researchers in metabolic studies, particularly in the fields of metabolic flux analysis (MFA) and isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies for its use.

Core Compound Details

A summary of the key identifiers and properties of Sodium 2-oxobutanoate-¹³C,d₄ is provided below.

PropertyValue
CAS Number 2483824-49-1[1]
Molecular Formula C₃¹³CH₂D₄NaO₃[1]
Molecular Weight 130.1 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO (10 mM)[1]

Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a crucial alpha-keto acid that participates in several metabolic pathways. It is primarily generated from the catabolism of the amino acids threonine and methionine.

The central metabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA. This reaction is an oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. Propionyl-CoA then enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA through a series of enzymatic reactions. This pathway is essential for cellular energy production and provides precursors for biosynthesis.

Due to its role as a metabolic intermediate, Sodium 2-oxobutanoate-¹³C,d₄ is an excellent tracer for elucidating the flux through these pathways. By tracking the incorporation of its ¹³C and deuterium labels into downstream metabolites, researchers can quantify the rates of metabolic reactions and understand how different physiological or pathological conditions affect cellular metabolism.

Metabolic Pathway of 2-Oxobutanoate Threonine Threonine 2-Oxobutanoate 2-Oxobutanoate Threonine->2-Oxobutanoate Methionine Methionine Methionine->2-Oxobutanoate Propionyl-CoA Propionyl-CoA 2-Oxobutanoate->Propionyl-CoA Branched-chain alpha-keto acid dehydrogenase complex Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Metabolic degradation pathway of 2-oxobutanoate.

Experimental Protocols

The primary application of Sodium 2-oxobutanoate-¹³C,d₄ is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 2-oxobutanoate and as a tracer in metabolic flux analysis studies.

Isotope Dilution Mass Spectrometry (IDMS) for 2-Oxobutanoate Quantification

This protocol outlines a general procedure for the quantification of 2-oxobutanoate in a biological sample, such as cell culture media or tissue homogenate.

1. Sample Preparation:

  • To a known volume or weight of the biological sample, add a precise amount of Sodium 2-oxobutanoate-¹³C,d₄ as an internal standard.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • The analysis is typically performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Use a reversed-phase C18 column for separation. The mobile phases can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution should be optimized to achieve good separation of 2-oxobutanoate from other matrix components.

  • Mass Spectrometry: The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). The transitions for both the endogenous (light) and the labeled (heavy) 2-oxobutanoate are monitored using Multiple Reaction Monitoring (MRM).

    • Example MRM transitions (to be optimized for the specific instrument):

      • 2-oxobutanoate (light): Precursor ion (m/z) -> Product ion (m/z)

      • 2-oxobutanoate-¹³C,d₄ (heavy): Precursor ion (m/z) -> Product ion (m/z)

3. Quantification:

  • The concentration of endogenous 2-oxobutanoate is calculated by comparing the peak area ratio of the light to the heavy form with a standard curve prepared with known concentrations of the unlabeled compound and a fixed concentration of the labeled internal standard.

Metabolic Flux Analysis (MFA) using Sodium 2-oxobutanoate-¹³C,d₄

This protocol provides a general workflow for a ¹³C-MFA experiment to trace the metabolism of 2-oxobutanoate.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of Sodium 2-oxobutanoate-¹³C,d₄. The concentration and labeling duration will depend on the specific cell type and the metabolic pathway being investigated.

  • Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

  • After the labeling period, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis of Labeled Metabolites:

  • Analyze the extracted metabolites using LC-MS/MS.

  • The mass spectrometer is used to determine the mass isotopologue distribution (MID) of downstream metabolites of 2-oxobutanoate, such as propionyl-CoA and succinyl-CoA. This involves monitoring the different mass shifts corresponding to the incorporation of ¹³C and deuterium atoms.

4. Data Analysis and Flux Calculation:

  • The obtained MIDs are corrected for the natural abundance of isotopes.

  • The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are used in specialized software (e.g., INFLUX, Metran) to calculate the metabolic fluxes.

Experimental Workflow for Metabolic Flux Analysis cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Analysis & Interpretation Cell_Culture Culture cells to desired confluency Add_Tracer Introduce medium with Sodium 2-oxobutanoate-¹³C,d₄ Cell_Culture->Add_Tracer Incubate Incubate for a defined period Add_Tracer->Incubate Quench_Metabolism Quench metabolism and wash cells Incubate->Quench_Metabolism Extract_Metabolites Extract metabolites with cold solvent Quench_Metabolism->Extract_Metabolites LCMS_Analysis LC-MS/MS analysis of extracted metabolites Extract_Metabolites->LCMS_Analysis Data_Processing Determine Mass Isotopologue Distributions (MIDs) LCMS_Analysis->Data_Processing Flux_Calculation Calculate metabolic fluxes using MFA software Data_Processing->Flux_Calculation

Figure 2: A typical workflow for a metabolic flux analysis experiment.

Data Presentation

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with Sodium 2-oxobutanoate-¹³C,d₄

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Propionyl-CoA 1051560100
Methylmalonyl-CoA 158205070
Succinyl-CoA 2515302550
Malate 4025201050
Citrate 5020151050

M+n represents the fraction of the metabolite pool that contains 'n' heavy isotopes from the tracer.

Conclusion

Sodium 2-oxobutanoate-¹³C,d₄ is a powerful tool for researchers investigating cellular metabolism. Its use in isotope dilution mass spectrometry allows for the precise and accurate quantification of its endogenous counterpart, while its application in metabolic flux analysis provides detailed insights into the dynamics of metabolic pathways. The experimental protocols and data presentation formats provided in this guide serve as a foundation for scientists and drug development professionals to design and interpret their metabolic studies effectively.

References

Synthesis and Purification of Sodium 2-oxobutanoate-¹³C,d₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 2-oxobutanoate-¹³C,d₄, an isotopically labeled compound crucial for metabolic research and drug development. This document details a potential synthetic pathway, purification methodologies, and relevant metabolic context.

Introduction

Sodium 2-oxobutanoate, also known as sodium α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2] Its isotopically labeled form, Sodium 2-oxobutanoate-¹³C,d₄, serves as a valuable tracer in metabolic studies to elucidate biochemical pathways and kinetics. The incorporation of a carbon-13 atom and four deuterium atoms allows for sensitive and specific detection by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a feasible, though not explicitly documented in a single source, multi-step chemical synthesis and purification strategy for this compound.

Proposed Synthesis of Sodium 2-oxobutanoate-¹³C,d₄

A plausible synthetic route for Sodium 2-oxobutanoate-¹³C,d₄ involves a three-stage process commencing with the synthesis of an isotopically labeled precursor, ethyl propionate-¹³C,d₅, followed by its conversion to the corresponding α-ketoester, and concluding with hydrolysis to the final sodium salt.

Stage 1: Synthesis of Ethyl propionate-¹³C,d₅

The synthesis begins with the Fischer esterification of commercially available ¹³C-labeled propionic acid and deuterated ethanol. This standard esterification reaction is typically acid-catalyzed.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propionic acid-1-¹³C (1 equivalent) and ethanol-d₆ (a slight excess, e.g., 1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with water and the organic layer containing the ethyl propionate-¹³C,d₅ is separated.

  • Purification: The crude ester is washed with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified ethyl propionate-¹³C,d₅.

Stage 2: α-Oxidation to Ethyl 2-oxobutanoate-¹³C,d₄

The next crucial step is the introduction of the keto group at the α-position of the ester. This can be achieved through a multi-step process involving α-bromination followed by nucleophilic substitution and oxidation.

Experimental Protocol:

  • α-Bromination: The ethyl propionate-¹³C,d₅ is subjected to α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. This reaction selectively brominates the carbon adjacent to the carbonyl group.

  • Hydrolysis to α-hydroxy ester: The resulting ethyl 2-bromo-propionate-¹³C,d₅ is then hydrolyzed to the corresponding α-hydroxy ester using a base such as sodium hydroxide, followed by acidification.

  • Oxidation: The purified ethyl 2-hydroxybutanoate-¹³C,d₄ is then oxidized to the desired ethyl 2-oxobutanoate-¹³C,d₄ using a mild oxidizing agent like pyridinium chlorochromate (PCC) or through a Swern oxidation.

Stage 3: Hydrolysis to Sodium 2-oxobutanoate-¹³C,d₄

The final step is the hydrolysis of the α-ketoester to the sodium salt of the α-keto acid.

Experimental Protocol:

  • Base Hydrolysis: The ethyl 2-oxobutanoate-¹³C,d₄ is treated with one equivalent of sodium hydroxide in an aqueous solution.[2] The reaction is typically stirred at room temperature until the hydrolysis is complete, which can be monitored by the disappearance of the ester spot on TLC.

  • Purification: The resulting aqueous solution contains the sodium salt of 2-oxobutanoate-¹³C,d₄. This solution can be washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or organic impurities.

  • Isolation: The aqueous solution is then carefully evaporated to dryness under reduced pressure to yield the solid Sodium 2-oxobutanoate-¹³C,d₄.

Purification

The final product, Sodium 2-oxobutanoate-¹³C,d₄, can be further purified using chromatographic techniques to ensure high purity for research applications.

Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying charged molecules like carboxylates.

Experimental Protocol:

  • Resin Selection: A strong anion exchange (SAX) resin is suitable for binding the negatively charged 2-oxobutanoate anion.

  • Column Preparation: The resin is packed into a column and equilibrated with a low ionic strength buffer at a suitable pH (e.g., pH 8-9) to ensure the carboxylate is deprotonated.

  • Sample Loading and Elution: The crude sodium 2-oxobutanoate-¹³C,d₄ is dissolved in the equilibration buffer and loaded onto the column. The column is then washed with the equilibration buffer to remove any unbound impurities. The bound product is subsequently eluted using a salt gradient (e.g., 0-1 M NaCl).

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product using a suitable analytical technique, such as mass spectrometry.

  • Desalting: The fractions containing the purified product are pooled and desalted, for example, by dialysis or size-exclusion chromatography, and then lyophilized to obtain the pure solid sodium salt.

Data Presentation

Table 1: Hypothetical Synthesis Data for Sodium 2-oxobutanoate-¹³C,d₄

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Fischer EsterificationPropionic acid-1-¹³CEthyl propionate-¹³C,d₅10.58.985>98%
2α-OxidationEthyl propionate-¹³C,d₅Ethyl 2-oxobutanoate-¹³C,d₄11.87.765>95%
3HydrolysisEthyl 2-oxobutanoate-¹³C,d₄Sodium 2-oxobutanoate-¹³C,d₄10.99.890>97%
4PurificationCrude Sodium 2-oxobutanoate-¹³C,d₄Purified Sodium 2-oxobutanoate-¹³C,d₄9.88.890>99.5%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields and purities will vary depending on experimental conditions.

Visualization of Metabolic Pathway

The following diagram illustrates the metabolic degradation pathway of 2-oxobutanoate, a key pathway in amino acid catabolism.

MetabolicPathway cluster_matrix Mitochondrial Matrix Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine Methionine->Oxobutanoate Multi-step pathway PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Caption: Metabolic degradation of 2-oxobutanoate in the mitochondrial matrix.

Conclusion

The synthesis and purification of Sodium 2-oxobutanoate-¹³C,d₄, while requiring a multi-step process, is achievable through established organic chemistry reactions. The use of isotopically labeled starting materials and careful control of reaction conditions are paramount to achieving good yields and high purity. The purification of the final product using techniques such as ion-exchange chromatography is essential for its application in sensitive metabolic research. The metabolic pathway outlined provides context for the importance of this labeled compound in understanding cellular metabolism. This guide provides a foundational framework for researchers and scientists embarking on the synthesis and utilization of this important research tool.

References

The Metabolic Journey of Sodium 2-oxobutanoate-13C,d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological role and metabolic fate of Sodium 2-oxobutanoate-13C,d4, a stable isotope-labeled metabolite crucial for metabolic research. Aimed at researchers, scientists, and drug development professionals, this document details its journey through key metabolic pathways, presents quantitative data from isotopic tracer studies, and provides comprehensive experimental protocols and visualizations to facilitate further research in cellular metabolism, disease pathology, and drug discovery.

Introduction: Unveiling the Role of 2-Oxobutanoate

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in the catabolism of several essential amino acids, most notably threonine, methionine, and cysteine. Its strategic position in cellular metabolism makes its isotopically labeled form, this compound, an invaluable tool for metabolic flux analysis (MFA). By tracing the path of the 13C- and deuterium-labeled atoms, researchers can quantitatively map the contributions of 2-oxobutanoate to central carbon metabolism, particularly its entry into the tricarboxylic acid (TCA) cycle. This guide will explore the metabolic pathways influenced by 2-oxobutanoate and the practical application of its labeled counterpart in metabolic research.

Metabolic Pathways of 2-Oxobutanoate

The metabolic journey of 2-oxobutanoate primarily involves its conversion to propionyl-CoA, which subsequently enters the TCA cycle. This process is a key anaplerotic route, replenishing TCA cycle intermediates that may be depleted for biosynthetic processes.

Conversion to Propionyl-CoA

Upon its formation from amino acid catabolism, 2-oxobutanoate is oxidatively decarboxylated to form propionyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Entry into the Tricarboxylic Acid (TCA) Cycle

Propionyl-CoA, a three-carbon molecule, cannot directly enter the TCA cycle. Instead, it undergoes a series of enzymatic reactions to be converted into the four-carbon TCA cycle intermediate, succinyl-CoA. This conversion involves three key steps:

  • Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.

  • Isomerization: Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA then directly participates in the TCA cycle.

The following diagram illustrates the metabolic pathway from 2-oxobutanoate to the TCA cycle.

metabolic_pathway cluster_amino_acids Amino Acid Catabolism cluster_tca TCA Cycle Threonine Threonine TwoOxobutanoate This compound Threonine->TwoOxobutanoate Methionine Methionine Methionine->TwoOxobutanoate PropionylCoA Propionyl-CoA-13C3 TwoOxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA Methylmalonyl-CoA-13C3 PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA-13C3 MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Condensation with Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate AlphaKetoglutarate->SuccinylCoA

Metabolic fate of this compound.

Quantitative Analysis of Metabolic Flux

The use of isotopically labeled Sodium 2-oxobutanoate allows for the quantitative assessment of its contribution to downstream metabolic pools. As a direct metabolic precursor to propionyl-CoA, studies utilizing 13C-labeled propionate provide valuable insights into the flux of 2-oxobutanoate-derived carbons. The following tables summarize data from a study investigating the anaplerotic contribution of [U-13C3]propionate to the TCA cycle in the perfused rat heart. This serves as a strong proxy for the metabolic fate of the carbon skeleton of 2-oxobutanoate.

Table 1: Mass Isotopomer Distribution of Propionyl-CoA Pathway Intermediates

MetaboliteIsotopomer0.2 mM [U-13C3]propionate (%)2.0 mM [U-13C3]propionate (%)
Propionyl-CoA M+375.2 ± 3.189.5 ± 1.5
Methylmalonyl-CoA M+370.5 ± 4.284.8 ± 2.3
Succinyl-CoA M+38.9 ± 1.116.1 ± 2.0
M+210.3 ± 1.518.5 ± 2.1
M+14.1 ± 0.67.3 ± 0.9

Data are presented as mean ± SEM. M+n represents the isotopologue with n 13C atoms.

Table 2: Contribution of Propionate to TCA Cycle Anaplerosis

Propionate ConcentrationAnaplerosis (% of Citrate Synthase Flux)
0 mM 5.3 ± 0.8
0.2 mM 9.7 ± 1.2
2.0 mM 16.4 ± 2.1

Data are presented as mean ± SEM.

These data clearly demonstrate a dose-dependent increase in the contribution of propionate-derived carbons to the TCA cycle, highlighting the significance of the 2-oxobutanoate metabolic pathway in replenishing TCA cycle intermediates. The lower M+3 enrichment in succinyl-CoA compared to propionyl-CoA and methylmalonyl-CoA reflects the dilution of the labeled carbons by unlabeled acetyl-CoA entering the TCA cycle.

Experimental Protocols

The following provides a detailed methodology for a typical metabolic flux analysis experiment using a 13C-labeled 2-oxobutanoate tracer, adapted from protocols for similar isotopic tracer studies.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., primary hepatocytes, cancer cell lines) in appropriate culture vessels and grow to the desired confluency in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound (e.g., 1 mM). The exact concentration and labeling duration should be optimized for the specific cell type and experimental question.

  • Time Course: Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

Sample Analysis by Mass Spectrometry
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • LC-MS/MS or GC-MS Analysis: Reconstitute the dried (or derivatized) extracts in a suitable solvent and inject them into a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) or GC-MS system.

  • Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) to detect and quantify the different mass isotopologues of the target metabolites (e.g., propionyl-CoA, succinate, malate, citrate).

Data Analysis
  • Peak Integration: Integrate the peak areas for each mass isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C.

  • Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways of interest by fitting the corrected isotopologue distribution data to a metabolic network model.

The following diagram outlines the general experimental workflow for a 13C tracer study.

experimental_workflow CellCulture Cell Culture IsotopeLabeling Isotope Labeling with This compound CellCulture->IsotopeLabeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction SampleAnalysis LC-MS/MS or GC-MS Analysis MetaboliteExtraction->SampleAnalysis DataAnalysis Data Analysis and Flux Calculation SampleAnalysis->DataAnalysis

Workflow for 13C metabolic flux analysis.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the complexities of amino acid catabolism and its connection to central energy metabolism. The ability to trace the fate of its carbon and deuterium atoms provides researchers with a quantitative understanding of anaplerotic fluxes and the metabolic adaptations of cells in various physiological and pathological states. Future research utilizing this tracer, in combination with advanced analytical platforms and computational modeling, will undoubtedly uncover novel regulatory mechanisms and potential therapeutic targets in diseases characterized by metabolic dysregulation, such as cancer and inborn errors of metabolism. This guide serves as a foundational resource for scientists and researchers to design and execute robust metabolic studies, ultimately advancing our understanding of cellular biochemistry and its implications for human health.

Stability and Storage of Sodium 2-oxobutanoate-¹³C,d₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium 2-oxobutanoate-¹³C,d₄. The information herein is critical for ensuring the integrity of the compound in research and development settings. This guide outlines recommended storage, handling, and stability testing protocols to maintain the quality and purity of this isotopically labeled compound.

Compound Overview

Sodium 2-oxobutanoate-¹³C,d₄ is the sodium salt of 2-oxobutanoic acid, labeled with carbon-13 and deuterium. This stable isotope-labeled compound is a valuable tool in metabolic research and as an internal standard in analytical methodologies. Understanding its stability profile is paramount for accurate and reproducible experimental outcomes.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent degradation. The following conditions are recommended for maintaining the stability of Sodium 2-oxobutanoate-¹³C,d₄.

Table 1: Recommended Storage Conditions

FormTemperatureHumidityLightInert Atmosphere
Solid (Powder) 2°C to 8°CControlled (Dry)Protect from LightRecommended
Solution (Aqueous) -20°C to -80°CN/AProtect from LightRecommended (Degas solvent)

Handling Precautions:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use in a well-ventilated area.

  • Avoid contact with strong oxidizing agents and strong acids.

  • For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 2-oxobutanoate is provided below. The isotopic labeling is not expected to significantly alter these properties.

Table 2: Physicochemical Properties of Sodium 2-oxobutanoate

PropertyValue
Appearance White to off-white solid
Molecular Formula C₄H₅NaO₃ (unlabeled)
Melting Point Approximately 210-231°C (with decomposition)
Solubility Soluble in water

Stability Profile and Forced Degradation Studies

α-Keto acids are known to be susceptible to decarboxylation, oxidation, and reactions with nucleophiles. The primary degradation pathways are expected to be similar for the isotopically labeled compound.

Potential Degradation Pathways

A potential degradation pathway for Sodium 2-oxobutanoate involves oxidative decarboxylation, which can be initiated by heat, light, or oxidizing agents.

Sodium_2_oxobutanoate Sodium 2-oxobutanoate-¹³C,d₄ Degradation_Product Propionaldehyde + CO₂ Sodium_2_oxobutanoate->Degradation_Product Oxidative Decarboxylation (Heat, Light, Oxidizing Agent)

Caption: Potential Oxidative Decarboxylation Pathway.

Illustrative Forced Degradation Data

The following table presents illustrative data from hypothetical forced degradation studies. These values are based on the expected chemical reactivity of α-keto acids and should be confirmed by experimental studies. The goal of a forced degradation study is typically to achieve 5-20% degradation.

Table 3: Illustrative Forced Degradation Data for Sodium 2-oxobutanoate-¹³C,d₄

Stress ConditionParametersDurationDegradation (%)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours< 5%Minimal degradation expected
Base Hydrolysis 0.1 M NaOH24 hours5 - 15%Potential for aldol condensation products
Oxidation 3% H₂O₂24 hours10 - 20%Oxidative decarboxylation products
Thermal (Solid) 105°C48 hours5 - 10%Decarboxylation products
Thermal (Solution) 70°C24 hours10 - 15%Decarboxylation products
Photostability ICH Q1B Option 2N/A5 - 10%Photolytic degradation products

Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a guide for researchers to perform forced degradation studies on Sodium 2-oxobutanoate-¹³C,d₄.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions Prep_Solid Weigh Solid Sample Thermal Thermal Stress (Solid: 105°C, 48h) (Solution: 70°C, 24h) Prep_Solid->Thermal Prep_Solution Prepare Stock Solution (e.g., 1 mg/mL in Water) Acid Acid Hydrolysis (0.1 M HCl, RT, 24h) Prep_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 24h) Prep_Solution->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Prep_Solution->Oxidation Photo Photostability (ICH Q1B) Prep_Solution->Photo Analysis Neutralize (if needed) Dilute to working concentration Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Calculate % Degradation Identify Degradants Assess Mass Balance Analysis->Data

Commercial Suppliers and Pricing for Sodium 2-oxobutanoate-13C,d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, pricing, and technical specifications of Sodium 2-oxobutanoate-13C,d4. It is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic studies who require this isotopically labeled compound for their work.

Introduction

This compound is a stable isotope-labeled derivative of sodium 2-oxobutanoate, an important metabolic intermediate. Its dual labeling with both carbon-13 and deuterium makes it a powerful tracer for in vivo and in vitro metabolic flux analysis and pharmacokinetic studies.[1][2] The heavy isotopes allow for the precise tracking and quantification of metabolic pathways, providing critical insights into cellular metabolism and drug disposition.[1][3]

Commercial Availability and Pricing

This compound is a specialized chemical and is primarily available from suppliers that focus on isotopically labeled compounds. The main commercial supplier identified is MedChemExpress (MCE), whose products are also distributed through various online marketplaces. Pricing is typically provided upon request, as it can vary based on the desired quantity and any custom synthesis requirements.

Table 1: Commercial Suppliers of this compound

Supplier/DistributorContact for PricingNotes
MedChemExpress (MCE)Quote RequiredPrimary manufacturer.[4][5][6]
CheMondisQuote RequiredMarketplace listing for MCE product.[4][7]
Lucerna-Chem AGQuote RequiredSwiss distributor for MCE.[8]

Technical Specifications

The following table summarizes the key quantitative data for this compound. For specific details such as isotopic enrichment and lot-specific purity, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Table 2: Quantitative Data for this compound

ParameterValueSource
CAS Number 2483824-49-1[4][8]
Molecular Formula C3 13CH2D4NaO3[8]
Molecular Weight 130.1 g/mol [8]
Purity (unlabeled) 99.85%[6]
Isotopic Enrichment Not specified; available on CoA
Solubility 10 mM in DMSO[8]
Appearance Solid[7]

Experimental Protocols

The primary application of this compound is in metabolic tracer studies. Below is a representative methodology for a key experiment in this area.

Metabolic Flux Analysis using 13C Labeled Substrates

This protocol outlines a general procedure for using this compound to investigate metabolic pathways in cell culture.

Objective: To trace the metabolic fate of the 2-oxobutanoate backbone in a specific cell line and to determine its contribution to downstream metabolites.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and the cell type.

  • Incubation: Incubate the cells with the tracer-containing medium for a predetermined time course. Time points should be selected to capture the dynamics of the metabolic pathway of interest.

  • Metabolite Quenching and Extraction:

    • Aspirate the medium and wash the cells rapidly with cold PBS.

    • Immediately add a cold quenching solution to arrest all enzymatic activity.

    • Scrape the cells and collect the cell suspension.

    • Extract the metabolites by adding a cold extraction solvent, followed by vortexing and centrifugation to pellet cellular debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the samples using LC-MS to separate and identify the metabolites.

    • The mass spectrometer will detect the mass shift in downstream metabolites that have incorporated the 13C and deuterium labels from the tracer, allowing for the determination of their isotopic labeling patterns.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest.

    • Use the labeling patterns to infer the relative activity of the metabolic pathways involved.[9]

Visualizations

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates the general workflow for a metabolic flux analysis experiment using a labeled substrate.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_tracer_experiment Tracer Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis cell_seeding Cell Seeding cell_growth Cell Growth (24-48h) cell_seeding->cell_growth add_tracer Introduce This compound cell_growth->add_tracer incubation Incubation (Time Course) add_tracer->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS Analysis extraction->lc_ms data_analysis Data Interpretation lc_ms->data_analysis

Caption: A generalized workflow for metabolic tracer experiments.

Pantothenic Acid Biosynthesis Pathway

Sodium 2-oxobutanoate is a precursor in the biosynthesis of pantothenic acid (Vitamin B5).[1][2][10] The diagram below illustrates a simplified representation of this pathway, highlighting the entry point of the labeled substrate.

pantothenate_biosynthesis cluster_input Labeled Substrate cluster_pathway Biosynthesis Pathway sodium_2_oxo This compound ketopantoate Ketopantoate sodium_2_oxo->ketopantoate Multiple Steps pantoate Pantoate ketopantoate->pantoate pantothenate Pantothenate (Vitamin B5) pantoate->pantothenate beta_alanine β-Alanine beta_alanine->pantothenate

Caption: Simplified pantothenic acid biosynthesis pathway.

References

Technical Guide: Safety and Application of Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, metabolic significance, and experimental applications of Sodium 2-oxobutanoate-13C,d4. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving amino acid metabolism and cellular energy production.

Section 1: Safety Data Sheet (SDS) Information

Hazard Identification

Based on the available data for the parent compound, Sodium 2-oxobutanoate is classified as follows:

  • GHS Classification:

    • Skin irritation (Category 2)[1]

    • Serious eye irritation (Category 2A)[1]

    • May cause respiratory irritation[1]

  • Pictograms:

    • Irritant[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Sodium 2-oxobutanoate. The isotopic labeling in this compound will result in a slightly higher molecular weight, but other physical properties are expected to be very similar.

PropertyValueReference
Appearance White to light yellow crystalline powder[1]
Molecular Formula C4H5NaO3[1]
Molecular Weight 124.07 g/mol [2]
Melting Point 227-231 °C[1]
Solubility Soluble in water[3]
Toxicological Information

Comprehensive toxicological data for Sodium 2-oxobutanoate is limited. Most sources indicate that the toxicological properties have not been fully investigated. The available data is summarized below.

TestResultSpeciesReference
Acute Toxicity (Subcutaneous) LD50: 2960 mg/kgMouse

It is important to handle this compound with the standard precautions for a laboratory chemical, assuming it may have uncharacterized hazards.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

Section 2: Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in several biochemical pathways, most notably in amino acid catabolism. Its stable isotope-labeled form is instrumental in tracing the flux through these pathways.

Role in Amino Acid Metabolism

α-Ketobutyrate is a central product of the degradation of several amino acids, including threonine, methionine, and cysteine via the transsulfuration pathway.[4][5] The carbon-13 and deuterium labels on this compound allow researchers to follow the fate of these amino acids in cellular metabolism.

Amino_Acid_Metabolism Pathway of α-Ketobutyrate Production from Amino Acids Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate (Sodium 2-oxobutanoate) Threonine->alpha_Ketobutyrate Threonine dehydratase Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine Cystathionine->alpha_Ketobutyrate Cystathionine γ-lyase Cysteine Cysteine Cystathionine->Cysteine TCA_Cycle_Entry Metabolic Fate of α-Ketobutyrate and Entry into the TCA Cycle alpha_Ketobutyrate α-Ketobutyrate Propionyl_CoA Propionyl-CoA alpha_Ketobutyrate->Propionyl_CoA Branched-chain α-ketoacid dehydrogenase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle Citric Acid (TCA) Cycle Succinyl_CoA->TCA_Cycle MFA_Workflow General Workflow for Metabolic Flux Analysis using Labeled Substrates Cell_Culture 1. Cell Culture with Labeled Substrate (e.g., this compound) Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Analytical_Measurement 3. Isotopic Labeling Analysis (MS or NMR) Metabolite_Extraction->Analytical_Measurement Data_Analysis 4. Data Processing and Isotopomer Distribution Determination Analytical_Measurement->Data_Analysis Flux_Calculation 5. Computational Modeling and Flux Calculation Data_Analysis->Flux_Calculation

References

Methodological & Application

Revolutionizing Metabolomics: Sodium 2-oxobutanoate-13C,d4 as a Robust Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of metabolomics and drug development, the precision and reliability of quantitative analysis are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become the gold standard for achieving accurate quantification of endogenous metabolites. This application note details a comprehensive protocol for the utilization of Sodium 2-oxobutanoate-13C,d4 as an internal standard for the precise measurement of 2-oxobutanoate (α-ketobutyrate) in biological matrices. This methodology is particularly relevant for researchers in metabolic diseases, oncology, and neurology where the pathways involving 2-oxobutanoate are of significant interest.

Introduction to 2-Oxobutanoate and the Need for a Reliable Internal Standard

2-Oxobutanoate is a key keto acid intermediate in the metabolism of the amino acids threonine and methionine. Its accumulation has been linked to various metabolic disorders, making its accurate quantification in biological samples, such as plasma and urine, crucial for both basic research and clinical diagnostics.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that corrects for sample preparation losses and matrix effects, which are common challenges in the analysis of complex biological samples.[1][2] A stable isotope-labeled internal standard, such as this compound, which has identical chemical and physical properties to the analyte, is the ideal tool for IDMS.[1] It co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.[1]

Application Notes

This protocol provides a validated method for the quantification of 2-oxobutanoate in human plasma using this compound as an internal standard with LC-MS/MS. The method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for high-throughput metabolomic studies and clinical research.

Key Advantages of Using this compound:
  • Enhanced Accuracy and Precision: The co-elution and identical chemical behavior of the labeled standard with the endogenous analyte allows for effective correction of matrix effects and variations during sample processing and analysis.[1]

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard minimizes the impact of instrumental variability, ensuring reliable results across different batches and analytical runs.

  • High Specificity: The distinct mass difference between the analyte and the internal standard allows for unambiguous detection and quantification using tandem mass spectrometry (MS/MS).

Experimental Protocols

Materials and Reagents
  • Sodium 2-oxobutanoate (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium 2-oxobutanoate in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a constant concentration of the internal standard working solution.

Sample Preparation

The following protocol is adapted from a validated method for the analysis of small polar metabolites in plasma.[3][4]

  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the this compound working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound) plasma->is ppt 3. Protein Precipitation (Cold Acetonitrile) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Collect Supernatant vortex->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

A streamlined workflow for plasma sample preparation.
LC-MS/MS Analysis

The following parameters are suggested as a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions See Table 2

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
6.0 5 95
8.0 5 95
8.1 95 5

| 10.0 | 95 | 5 |

Table 2: MRM Transitions for 2-Oxobutanoate and its Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
2-Oxobutanoate 101.0 57.0 50 15
This compound 106.1 61.0 50 15

(Note: These transitions are predicted based on the structures and may require optimization on the specific mass spectrometer.)

Data Analysis and Quantification

The concentration of 2-oxobutanoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 2-oxobutanoate in the unknown samples is then interpolated from this curve.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. Key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Within acceptable limits, demonstrating effective compensation by the internal standard

| Stability (Freeze-thaw, bench-top, etc.) | Analyte stable under tested conditions |

2-Oxobutanoate Metabolic Pathway

G Threonine L-Threonine Oxobutanoate 2-Oxobutanoate (α-Ketobutyrate) Threonine->Oxobutanoate Threonine dehydratase Methionine L-Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->Oxobutanoate PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Key metabolic pathways involving 2-oxobutanoate.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of 2-oxobutanoate in biological matrices by LC-MS/MS. This detailed protocol serves as a valuable resource for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics, enabling them to obtain high-quality quantitative data for their studies. The robustness of this method will facilitate a deeper understanding of the role of 2-oxobutanoate in health and disease.

References

Application Notes and Protocols for Quantitative Analysis of Metabolites with Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, most notably threonine and methionine. Its quantification in biological matrices is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and understanding the mechanism of action of drugs that may interfere with these pathways. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as Sodium 2-oxobutanoate-13C,d4, is essential to correct for matrix effects and variations during sample preparation and analysis, ensuring high-quality quantitative data.

These application notes provide a detailed protocol for the quantitative analysis of 2-oxobutanoate in plasma, urine, and cell culture samples using this compound as an internal standard.

Metabolic Pathway of 2-Oxobutanoate

2-Oxobutanoate is a central metabolite in the catabolism of threonine. Threonine is converted to 2-oxobutanoate by the enzyme threonine dehydratase. Subsequently, 2-oxobutanoate is oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][2][3][4]

metabolomics_pathway Threonine Threonine 2-Oxobutanoate 2-Oxobutanoate Threonine->2-Oxobutanoate Threonine Dehydratase Propionyl-CoA Propionyl-CoA 2-Oxobutanoate->Propionyl-CoA Branched-chain α-keto acid dehydrogenase complex Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Metabolic pathway of 2-oxobutanoate from threonine. (Within 100 characters)

Experimental Workflow

The general workflow for the quantitative analysis of 2-oxobutanoate involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Evaporation and Reconstitution Evaporation and Reconstitution Supernatant Transfer->Evaporation and Reconstitution LC Separation LC Separation Evaporation and Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Figure 2: Experimental workflow for 2-oxobutanoate quantification. (Within 100 characters)

Detailed Experimental Protocols

1. Materials and Reagents

  • Sodium 2-oxobutanoate (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA), urine, and cell culture medium

  • Phosphate-buffered saline (PBS)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sodium 2-oxobutanoate and this compound in LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-oxobutanoate by serial dilution of the stock solution with water:methanol (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with water:methanol (1:1, v/v).

3. Sample Preparation

3.1. Plasma and Urine Samples

  • Thaw plasma and urine samples on ice.

  • To 50 µL of each sample, add 10 µL of the 1 µg/mL internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of water:methanol (95:5, v/v) with 0.1% formic acid.

  • Vortex, centrifuge at 14,000 x g for 5 minutes, and transfer the supernatant to an LC-MS vial.

3.2. Cell Culture Samples (Adherent Cells)

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL internal standard working solution.

  • Incubate at -80°C for 30 minutes to ensure cell lysis and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of water:methanol (95:5, v/v) with 0.1% formic acid.

  • Vortex, centrifuge at 14,000 x g for 5 minutes, and transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Linear gradient from 50% to 95% B

    • 6.1-8 min: Hold at 95% B for column re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Oxobutanoate101.057.015
2-Oxobutanoate-13C,d4106.061.015

Quantitative Data Presentation

The following tables present illustrative quantitative data for 2-oxobutanoate in different biological matrices. This data is for demonstration purposes and actual results may vary.

Table 1: Calibration Curve for 2-Oxobutanoate

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (R²) > 0.99

Table 2: Quantification of 2-Oxobutanoate in Human Plasma and Urine (Illustrative Data)

Sample IDMatrixPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Control 1Plasma0.23520.1
Control 2Plasma0.25121.4
Treated 1Plasma0.47840.8
Treated 2Plasma0.51243.7
Control 1Urine1.12095.6
Control 2Urine1.08092.2
Treated 1Urine2.350200.5
Treated 2Urine2.410205.6

Table 3: Quantification of 2-Oxobutanoate in Cell Culture (Illustrative Data)

Sample IDCell TypeTreatmentPeak Area Ratio (Analyte/IS)Concentration (ng/10^6 cells)
Experiment 1-AHepatocyteControl0.0887.5
Experiment 1-BHepatocyteDrug X (1 µM)0.15213.0
Experiment 2-AMyocyteControl0.0655.5
Experiment 2-BMyocyteDrug Y (10 µM)0.0988.4

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 2-oxobutanoate in various biological matrices using this compound as an internal standard. The stable isotope dilution LC-MS/MS method described here offers high specificity, sensitivity, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals studying metabolic pathways involving this key metabolite. The provided workflows, diagrams, and illustrative data serve as a valuable resource for implementing this analytical method in the laboratory.

References

Application Notes and Protocols for Metabolic Flux Analysis using Sodium 2-oxobutanoate-¹³C,d₄ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Sodium 2-oxobutanoate-¹³C,d₄ as a tracer in metabolic flux analysis (MFA) studies within cell culture systems. This stable isotope-labeled compound is a powerful tool for investigating cellular metabolism, particularly pathways involving amino acid and fatty acid metabolism.

Application Notes

Introduction to Metabolic Flux Analysis with Stable Isotope Tracers

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2][3][4] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, researchers can trace the path of the label as it is incorporated into various downstream metabolites.[5][6][7] This provides unparalleled insights into the wiring and activity of metabolic networks.[5][6] The choice of tracer is paramount and dictates the precision with which specific metabolic fluxes can be determined.[8][9][10] While uniformly labeled glucose and glutamine are common tracers for central carbon metabolism, isotopically labeled 2-oxobutanoate offers a unique window into specific metabolic pathways.[8][9]

The Role and Metabolism of 2-Oxobutanoate

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the metabolism of the amino acids threonine and methionine. It can also be generated from the catabolism of odd-chain fatty acids. In the mitochondrial matrix, 2-oxobutanoate is oxidatively decarboxylated to form propionyl-CoA.[11] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex.[11] Propionyl-CoA then enters the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA.[11] This conversion involves a series of enzymatic steps including carboxylation to methylmalonyl-CoA and subsequent isomerization.[11]

Advantages of Sodium 2-oxobutanoate-¹³C,d₄ as a Tracer

The use of Sodium 2-oxobutanoate-¹³C,d₄, which is labeled with both carbon-13 and deuterium, provides distinct advantages for mass spectrometry-based analysis. The heavy isotope labeling allows for the clear differentiation of tracer-derived metabolites from their unlabeled counterparts. The specific labeling pattern of the ¹³C and deuterium atoms can be tracked to elucidate the contributions of 2-oxobutanoate to various metabolic pools and to resolve fluxes through connected pathways. This makes it an excellent tool for studying amino acid catabolism, odd-chain fatty acid oxidation, and anaplerotic contributions to the TCA cycle.

Applications in Research and Drug Development
  • Cancer Metabolism: Cancer cells exhibit rewired metabolism to support their rapid proliferation.[12][13] Investigating the utilization of alternative substrates like 2-oxobutanoate can uncover metabolic vulnerabilities that may be targeted for therapeutic intervention. For instance, some cancer cell lines have been shown to have unique metabolic profiles, with 2-oxobutyrate being identified as a unique metabolite in T-47D breast cancer cells.

  • Inborn Errors of Metabolism: Studying the metabolic fate of labeled 2-oxobutanoate can provide insights into genetic disorders that affect amino acid or odd-chain fatty acid metabolism.

  • Drug Discovery: The effect of drug candidates on specific metabolic pathways can be quantitatively assessed by monitoring changes in the flux of labeled 2-oxobutanoate through the network.

Experimental Protocols

This section provides a detailed protocol for a typical metabolic flux analysis experiment using Sodium 2-oxobutanoate-¹³C,d₄ in adherent mammalian cell culture.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 75-80% confluency at the time of harvest. Culture cells in their standard growth medium.

  • Preparation of Labeled Medium: Prepare the experimental medium by supplementing base medium (e.g., DMEM without glucose, glutamine, and phenol red) with dialyzed fetal bovine serum, glucose, glutamine, and the tracer, Sodium 2-oxobutanoate-¹³C,d₄. The final concentration of the tracer should be optimized for the specific cell line and experimental goals but a starting point of 0.1-1 mM is recommended.

  • Isotopic Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Subsequently, replace the PBS with the pre-warmed labeled medium.

  • Incubation: Incubate the cells in the labeled medium for a predetermined period. The time required to reach isotopic steady state depends on the turnover rates of the metabolites of interest and should be determined empirically.[12] A time course experiment (e.g., 6, 12, 24 hours) is recommended to ensure that isotopic steady state has been achieved.[13][14]

II. Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeled medium.

  • Washing: Immediately wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution.

  • Extraction: Add 600 µL of ice-cold 80% methanol (pre-chilled on dry ice) to each well.

  • Cell Scraping: Place the plate on dry ice and use a cell scraper to detach the cells into the cold methanol.

  • Collection: Carefully transfer the cell extract from each well into individual microcentrifuge tubes.

  • Storage: Store the extracts at -80°C until analysis by mass spectrometry.

III. Sample Analysis by Mass Spectrometry
  • Sample Preparation: Centrifuge the cell extracts at maximum speed for 10 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment of key metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system. The specific chromatography method will depend on the metabolites of interest. A reverse-phase or HILIC column can be used to separate polar metabolites.

  • Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of metabolites. Targeted MS/MS analysis can be used for confirmation and quantification of specific metabolites.

IV. Data Analysis
  • Isotopologue Distribution Analysis: Correct the raw mass spectrometry data for the natural abundance of stable isotopes to determine the fractional enrichment of the labeled atoms in each metabolite.

  • Metabolic Flux Calculation: Use software specifically designed for ¹³C-Metabolic Flux Analysis (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[15] This involves fitting the measured isotopologue distributions to a metabolic network model.[2][12]

  • Statistical Evaluation: Perform a goodness-of-fit analysis to validate the flux map and calculate confidence intervals for the estimated fluxes.[15]

Data Presentation

The following tables represent hypothetical, yet expected, quantitative data from a metabolic flux analysis experiment using Sodium 2-oxobutanoate-¹³C,d₄ in a cancer cell line (e.g., T-47D) under control and drug-treated conditions.

Table 1: Fractional Enrichment of Key Metabolites

MetaboliteControl (Fractional Enrichment)Drug-Treated (Fractional Enrichment)
Propionyl-CoA0.85 ± 0.040.65 ± 0.05
Methylmalonyl-CoA0.82 ± 0.050.61 ± 0.06
Succinyl-CoA0.35 ± 0.030.20 ± 0.02
Malate0.33 ± 0.030.18 ± 0.02
Citrate0.20 ± 0.020.10 ± 0.01

Table 2: Estimated Metabolic Fluxes (relative to 2-oxobutanoate uptake)

ReactionControl (Relative Flux)Drug-Treated (Relative Flux)
2-Oxobutanoate -> Propionyl-CoA10075
Propionyl-CoA -> Methylmalonyl-CoA9570
Methylmalonyl-CoA -> Succinyl-CoA9065
Succinyl-CoA -> Fumarate (TCA Cycle)4025
Anaplerotic contribution to TCA cycle5040

Visualizations

Metabolic Pathway of Sodium 2-oxobutanoate-¹³C,d₄

metabolic_pathway cluster_medium Extracellular Medium cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Tracer Sodium 2-oxobutanoate-¹³C,d₄ 2_oxo_mito 2-Oxobutanoate-¹³C,d₄ Tracer->2_oxo_mito Uptake Threonine Threonine 2_oxo_cyto 2-Oxobutanoate Threonine->2_oxo_cyto Methionine Methionine Methionine->2_oxo_cyto 2_oxo_cyto->2_oxo_mito Propionyl_CoA Propionyl-CoA-¹³C₃ 2_oxo_mito->Propionyl_CoA BCKDH complex Methylmalonyl_CoA Methylmalonyl-CoA-¹³C₄ Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA-¹³C₄ Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA TCA Cycle Succinyl_CoA->TCA

Caption: Metabolic fate of Sodium 2-oxobutanoate-¹³C,d₄ tracer.

Experimental Workflow for Metabolic Flux Analysis

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Cell Seeding & Growth (6-well plate) B 2. Prepare Labeled Medium (with Sodium 2-oxobutanoate-¹³C,d₄) C 3. Isotopic Labeling (Incubate cells with tracer) B->C D 4. Quench Metabolism & Wash Cells C->D E 5. Metabolite Extraction (Ice-cold 80% Methanol) D->E F 6. Sample Preparation (Centrifugation) E->F G 7. LC-MS/MS Analysis (Detect labeled metabolites) F->G H 8. Data Processing (Correct for natural isotope abundance) G->H I 9. Metabolic Flux Calculation (Software-based modeling) H->I

References

Application Notes and Protocols for 13C NMR Analysis of Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, a key metabolic intermediate, plays a crucial role in various biochemical pathways, including amino acid metabolism. The isotopically labeled version, Sodium 2-oxobutanoate-13C,d4, serves as a powerful tracer in metabolic flux analysis (MFA) studies. Its enrichment allows for the precise tracking of carbon and hydrogen atoms through metabolic networks, providing valuable insights into cellular physiology and disease states. This document provides a detailed protocol for the quantitative 13C Nuclear Magnetic Resonance (NMR) analysis of this compound, intended to guide researchers in obtaining high-quality, reproducible data for their metabolic studies.

Principle

13C NMR spectroscopy is a powerful analytical technique for determining the carbon skeleton of a molecule. Due to the low natural abundance of the 13C isotope (1.1%), samples are often isotopically enriched to enhance signal intensity. In quantitative 13C NMR, the signal intensity is directly proportional to the number of 13C nuclei, allowing for the determination of the concentration and isotopic enrichment of metabolites. The deuteration (d4) in the molecule serves to simplify the 1H NMR spectrum and can influence the relaxation properties of the 13C nuclei.

Data Presentation

The following table summarizes the expected quantitative 13C NMR data for Sodium 2-oxobutanoate-1-13C,3,3,4,4-d4. The chemical shifts are referenced to a typical internal standard and are based on data for the unlabeled compound.[1] The specific labeling pattern is assumed for this protocol.

Carbon AtomLabelingExpected Chemical Shift (ppm) in D2O, pH 7.4Expected Multiplicity (Proton Decoupled)Notes
C1 (-COO⁻)13C~173.8SingletThe chemical shift of the carboxylate carbon is sensitive to pH.
C2 (C=O)12C~211.0SingletQuaternary carbon, may exhibit a longer relaxation time.
C3 (-CD₂-)12C~35.4Singlet (due to deuteration)The signal will be a singlet in the 13C spectrum due to the absence of directly attached protons.
C4 (-CD₃)12C~9.4Singlet (due to deuteration)The signal will be a singlet in the 13C spectrum due to the absence of directly attached protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Required Materials:

    • This compound

    • Deuterated water (D₂O, 99.9 atom % D)

    • Internal standard (e.g., DSS or TSP)

    • NMR tubes (5 mm, high precision)

    • pH meter and appropriate buffers (e.g., phosphate buffer)

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Accurately weigh 10-50 mg of this compound.

    • Dissolve the sample in 0.5-0.6 mL of D₂O containing a known concentration of an internal standard.

    • Adjust the pH of the solution to 7.4 using appropriate buffers. This is crucial as the chemical shifts of carboxylic acids are pH-dependent.

    • Vortex the sample until the solute is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For quantitative analysis where long relaxation times are a concern, a paramagnetic relaxation agent such as Cr(acac)₃ can be added at a concentration of approximately 0.1 M to shorten the T₁ relaxation times of the carbon nuclei.

NMR Data Acquisition

The following parameters are a general guideline and should be optimized for the specific instrument and sample.

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Software: Standard NMR acquisition and processing software.

  • Acquisition Parameters for Quantitative 13C NMR:

ParameterRecommended ValuePurpose
Pulse Programzgig (or equivalent with inverse-gated decoupling)To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay.
Acquisition Time (AQ)1.0 - 2.0 sDetermines the resolution of the spectrum.
Relaxation Delay (D1)5 x T₁ (of the slowest relaxing carbon)To ensure full relaxation of all carbon nuclei for accurate integration. If a relaxation agent is used, this can be significantly shorter (e.g., 2-5 s).
Number of Scans (NS)128 or higherTo achieve an adequate signal-to-noise ratio.
Spectral Width (SW)250 ppm (approx. 25,000 Hz on a 400 MHz)To cover the entire range of expected 13C chemical shifts.
Temperature298 K (25 °C)Maintain a constant temperature for reproducibility.
  • Processing Parameters:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks of interest. The integral of the 13C-labeled C1 carbon can be compared to the integral of the internal standard to determine the concentration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a 13C NMR-based metabolic flux analysis experiment using this compound.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation A Cell Culture with 13C,d4-2-oxobutanoate B Metabolite Extraction A->B C Sample Cleanup and Lyophilization B->C D Reconstitution in D2O with Internal Standard C->D E 13C NMR Data Acquisition D->E F Data Processing and Spectral Analysis E->F G Quantification of Isotopomer Enrichment F->G H Metabolic Flux Analysis Modeling G->H I Pathway Mapping and Biological Interpretation H->I

Caption: Workflow for 13C NMR-based metabolic analysis.

Logical Relationship of Quantitative 13C NMR Principles

This diagram outlines the key principles and considerations for obtaining accurate quantitative 13C NMR data.

G A Accurate Quantification B Signal Intensity Number of 13C Nuclei A->B C Suppression of NOE B->C D Full Relaxation B->D E Inverse-Gated Decoupling C->E achieved by F Long Relaxation Delay (D1 ≥ 5T1) D->F ensured by G Addition of Relaxation Agent D->G facilitated by

Caption: Principles of Quantitative 13C NMR.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Sodium 2-oxobutanoate-13C,d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sodium 2-oxobutanoate-13C,d4, a stable isotope-labeled internal standard crucial for metabolic research. The method utilizes chemical derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and ionization efficiency. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of 2-oxobutanoate in various biological samples.

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2] Its accurate quantification is essential for studying metabolic pathways and understanding disease states. Stable isotope-labeled internal standards, such as this compound, are critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision in LC-MS/MS analyses.[3] This application note provides a detailed protocol for the detection of this compound, which can be adapted for the quantification of endogenous 2-oxobutanoate.

Experimental

Materials and Reagents
  • This compound

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Biological matrix (e.g., plasma, cell lysate)

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The following protocol outlines a protein precipitation and derivatization procedure.

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma), add 400 µL of ice-cold methanol containing the internal standard (this compound).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a solution containing 200 mM 3-NPH and 120 mM EDC in 50% methanol/water with 6% pyridine.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Dilution: After incubation, add 900 µL of 10% acetonitrile in water with 0.1% formic acid to the sample.

  • Vortex and Transfer: Vortex the sample and transfer it to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

Mass Spectrometry (MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion for the 3-NPH derivative of 2-oxobutanoate-13C,d4 is calculated based on its molecular weight. The product ions and collision energies should be optimized experimentally. The following are proposed starting points:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-oxobutanoate-13C,d4-3NPH[Calculated m/z][To be determined][To be determined]
2-oxobutanoate-3NPH (for reference)236.1137.015

(Note: The exact m/z values for the precursor and product ions of the 13C and deuterium-labeled standard will be higher than the unlabeled compound and need to be calculated based on the molecular formula and confirmed by infusion.)

Quantitative Performance

The following tables summarize the expected quantitative performance of the method, based on data from similar analyses of short-chain fatty acids and keto acids.[4][5][6]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µM)LOD (µM)LOQ (µM)
Short-Chain Keto Acids0.1 - 100>0.9980.01 - 0.050.03 - 0.15

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µM)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Short-Chain Keto AcidsLow QC95 - 105< 10< 15
Mid QC97 - 103< 8< 12
High QC98 - 102< 5< 10

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) precipitation Protein Precipitation (400 µL cold Methanol + IS) sample->precipitation centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (N2 stream) supernatant->evaporation derivatization Derivatization (3-NPH/EDC, 37°C, 30 min) evaporation->derivatization dilution Dilution (10% ACN/Water + 0.1% FA) derivatization->dilution lcms LC-MS/MS System dilution->lcms data Data Acquisition (MRM) lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway Threonine Threonine TwoOxobutanoate 2-Oxobutanoate Threonine->TwoOxobutanoate Threonine dehydratase Methionine Methionine Methionine->TwoOxobutanoate Multi-step conversion PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA TCA Cycle SuccinylCoA->TCA

Caption: Simplified metabolic pathway of 2-oxobutanoate degradation.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound. The use of 3-NPH derivatization significantly improves the analytical performance for this short-chain keto acid. This method can be readily implemented in research and clinical laboratories for metabolic studies and serves as a foundation for the development of quantitative assays for endogenous 2-oxobutanoate and other related metabolites.

References

Application Note: Quantitative Analysis of 2-Oxobutanoate in Human Plasma by Isotope Dilution Mass Spectrometry using Sodium 2-oxobutanoate-¹³C,d₄

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-oxobutanoate (α-ketobutyrate) in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method employs a stable isotope-labeled internal standard, Sodium 2-oxobutanoate-¹³C,d₄, to ensure high accuracy and precision. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by derivatization with O-benzylhydroxylamine (O-BHA) to enhance chromatographic retention and mass spectrometric detection. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). This method is ideal for researchers in drug development, clinical research, and metabolomics studying metabolic pathways involving 2-oxobutanoate.

Introduction

2-Oxobutanoate is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2] Its quantification in biological matrices like plasma is crucial for understanding various physiological and pathological states. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis by correcting for sample preparation losses and matrix effects.[3] This is achieved by spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard.

Sodium 2-oxobutanoate-¹³C,d₄ is an ideal internal standard for the quantification of 2-oxobutanoate. Its physical and chemical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation and analysis. The mass difference allows for their distinct detection by the mass spectrometer.

This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of 2-oxobutanoate in human plasma.

Metabolic Pathway of 2-Oxobutanoate

2-Oxobutanoate is primarily generated from the degradation of threonine and methionine and is further metabolized to propionyl-CoA, which then enters the citric acid cycle.

Metabolic Pathway of 2-Oxobutanoate Metabolic Pathway of 2-Oxobutanoate Threonine Threonine TwoOxobutanoate 2-Oxobutanoate Threonine->TwoOxobutanoate Methionine Methionine Methionine->TwoOxobutanoate PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

Caption: Metabolic pathway showing the generation and degradation of 2-Oxobutanoate.

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in K₂EDTA tubes)

  • Sodium 2-oxobutanoate (analytical standard)

  • Sodium 2-oxobutanoate-¹³C,d₄ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • O-benzylhydroxylamine hydrochloride (O-BHA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of 2-oxobutanoate in water.

    • Prepare a 1 mg/mL stock solution of Sodium 2-oxobutanoate-¹³C,d₄ in water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 2-oxobutanoate by serially diluting the primary stock solution with water to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the Sodium 2-oxobutanoate-¹³C,d₄ primary stock solution with water to a final concentration of 10 µg/mL.

Sample Preparation

Sample Preparation Workflow Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) Spike 2. Spike with Internal Standard (10 µL of 10 µg/mL Sodium 2-oxobutanoate-¹³C,d₄) Plasma->Spike Precipitate 3. Protein Precipitation (400 µL cold Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Incubate (10 min at -20°C) Precipitate->Vortex Centrifuge 5. Centrifuge (15,000 x g for 10 min at 4°C) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Derivatize 7. Derivatization (Add O-BHA, EDC, Pyridine) Supernatant->Derivatize Incubate_Deriv 8. Incubate (30 min at 25°C) Derivatize->Incubate_Deriv Transfer 9. Transfer to HPLC vial Incubate_Deriv->Transfer Analyze 10. LC-MS/MS Analysis Transfer->Analyze

Caption: Step-by-step workflow for the preparation of plasma samples.

  • Plasma Sample Collection: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL Sodium 2-oxobutanoate-¹³C,d₄ internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortex and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 10 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Prepare a fresh derivatization solution containing 50 mM O-benzylhydroxylamine hydrochloride and 50 mM EDC in a 9:1 (v/v) water:pyridine mixture.

    • Add 50 µL of the derivatization solution to the supernatant.

  • Incubation for Derivatization: Vortex the mixture and incubate at 25°C for 30 minutes.[1]

  • Transfer: Transfer the derivatized sample to an HPLC vial for analysis.

LC-MS/MS Analysis

LC-MS/MS Analysis Workflow LC-MS/MS Analysis Workflow Injection Sample Injection LC Liquid Chromatography (C18 Column) Injection->LC Ionization Electrospray Ionization (ESI) (Positive Mode) LC->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detection Detector MS2->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow of the LC-MS/MS analysis for 2-Oxobutanoate.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2-Oxobutanoate-O-BHA208.191.11550
2-Oxobutanoate-¹³C,d₄-O-BHA213.191.11550

(Note: The exact m/z values for the derivatized compounds and collision energies may require optimization on the specific mass spectrometer used.)

Data Analysis and Results

The concentration of 2-oxobutanoate in the plasma samples is determined by calculating the peak area ratio of the endogenous analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 2-oxobutanoate in the unknown samples is then interpolated from this calibration curve.

Calibration Curve
Concentration (µM)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.592
10.01.180
50.05.950
100.011.920
Method Performance
ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Accuracy (% Recovery) 95 - 105%

Conclusion

This application note provides a detailed and reliable IDMS method for the quantification of 2-oxobutanoate in human plasma. The use of Sodium 2-oxobutanoate-¹³C,d₄ as an internal standard, coupled with a simple derivatization step and a sensitive LC-MS/MS analysis, ensures high accuracy, precision, and robustness. This method is well-suited for researchers and scientists in various fields requiring precise measurement of this important metabolic intermediate.

References

Application Notes & Protocols for the Quantitative Analysis of Sodium 2-oxobutanoate-13C,d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, also known as sodium α-ketobutyrate, is a key metabolic intermediate in the catabolism of the amino acids threonine and methionine.[1][2] Its quantification in biological fluids is crucial for studying various metabolic pathways and disorders. This document provides detailed protocols for the sample preparation and analysis of Sodium 2-oxobutanoate using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. The use of Sodium 2-oxobutanoate-13C,d4 as an internal standard ensures high accuracy and precision in quantification.[3]

The analytical workflow involves protein precipitation to extract the analyte from the biological matrix, followed by a two-step derivatization process to enhance volatility for GC-MS analysis. This robust methodology is suitable for targeted metabolomics and clinical research applications.

Metabolic Pathway of 2-Oxobutanoate

The following diagram illustrates the generation of 2-oxobutanoate from the catabolism of threonine and methionine, and its subsequent conversion to propionyl-CoA.

Metabolic Pathway of 2-Oxobutanoate Generation and Catabolism of 2-Oxobutanoate Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->Oxobutanoate Cystathionine γ-lyase PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex SuccinylCoA Succinyl-CoA (to TCA Cycle) PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase

Metabolic origin and fate of 2-oxobutanoate.

Experimental Protocols

Sample Preparation: Extraction from Serum/Plasma

This protocol describes the extraction of 2-oxobutanoate from serum or plasma samples via protein precipitation.

Materials:

  • Serum or plasma samples

  • This compound internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

  • Methanol, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen serum or plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.

  • Add a predetermined amount of the this compound internal standard solution to each sample.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization: Two-Step Methoximation and Silylation

This two-step derivatization is essential for converting the non-volatile 2-oxobutanoate into a thermally stable and volatile derivative suitable for GC-MS analysis.

Materials:

  • Dried sample extracts

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution.

    • Seal the tube and vortex for 1 minute.

    • Incubate at 60°C for 60 minutes.

    • Allow the samples to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the methoximated sample.

    • Seal the tube and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes.

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for metabolomics analysis (e.g., DB-5ms or equivalent)

Typical GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temp. 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

  • 2-Oxobutanoate derivative: To be determined empirically based on the mass spectrum of the derivatized standard.

  • 2-Oxobutanoate-13C,d4 derivative: To be determined empirically based on the mass spectrum of the derivatized internal standard.

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of a validated stable isotope dilution GC-MS method for the analysis of 2-oxobutanoate in human serum/plasma. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value/RangeReference
Linearity (R²) > 0.99[4][5]
Linear Range 0.1 - 100 µMSynthesized
Limit of Quantification (LOQ) 0.1 µMSynthesized
Intra-day Precision (%RSD) < 10%[6]
Inter-day Precision (%RSD) < 15%[6]
Recovery (%) 90 - 110%[6]

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Experimental Workflow Workflow for 2-Oxobutanoate Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection 1. Serum/Plasma Collection Spiking 2. Spike with IS (this compound) SampleCollection->Spiking Extraction 3. Protein Precipitation (Methanol) Spiking->Extraction Drying 4. Evaporation to Dryness Extraction->Drying Methoximation 5. Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation 6. Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GCMS 7. GC-MS Analysis (SIM Mode) Silylation->GCMS DataProcessing 8. Data Processing (Quantification using IS) GCMS->DataProcessing

From sample to result: the analytical workflow.

References

Application Notes and Protocols for the Incorporation of Sodium 2-oxobutanoate-¹³C,d₄ in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in the catabolism of the amino acids threonine and methionine. Its primary metabolic fate is the conversion to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1] The use of stable isotope-labeled 2-oxobutanoate allows for the precise tracing of its contribution to central carbon metabolism and related biosynthetic pathways.

This document provides detailed application notes and protocols for the use of Sodium 2-oxobutanoate-¹³C,d₄ as a metabolic tracer. The dual labeling with ¹³C and deuterium (d₄) offers a unique advantage for simultaneously tracing carbon flux and investigating kinetic isotope effects (KIEs) of enzymatic reactions. The heavier deuterium atoms can slow down reaction rates, providing insights into enzyme mechanisms and metabolic control points.[2][3][4][5][6]

Applications

The unique dual-labeling of Sodium 2-oxobutanoate-¹³C,d₄ makes it a powerful tool for a variety of research applications:

  • Metabolic Flux Analysis (MFA): Tracing the ¹³C backbone of 2-oxobutanoate into the TCA cycle and other downstream pathways to quantify metabolic fluxes.

  • Amino Acid Metabolism: Investigating the catabolism of threonine and methionine and their contribution to cellular energy and biosynthesis.

  • Kinetic Isotope Effect (KIE) Studies: Elucidating the kinetics of enzymes involved in 2-oxobutanoate metabolism, such as the branched-chain α-keto acid dehydrogenase complex.[1]

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on amino acid metabolism and TCA cycle function.

  • Toxicology Studies: Investigating the mechanisms of 2-oxobutanoate-induced cellular toxicity, which can occur at high concentrations due to its structural similarity to pyruvate.[7][8]

Data Presentation

The following tables represent hypothetical quantitative data from a tracer experiment using Sodium 2-oxobutanoate-¹³C,d₄ in cultured mammalian cells. This data illustrates the expected isotopic enrichment in key downstream metabolites and the manifestation of a kinetic isotope effect.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates

MetaboliteIsotopic Enrichment (%) from Sodium 2-oxobutanoate-¹³C,d₄Isotopic Enrichment (%) from Sodium 2-oxobutanoate-¹³C
Propionyl-CoA85.2 ± 4.192.5 ± 3.8
Methylmalonyl-CoA79.8 ± 3.988.1 ± 3.5
Succinyl-CoA75.3 ± 3.784.6 ± 3.3
Fumarate68.9 ± 3.478.2 ± 3.1
Malate65.1 ± 3.275.5 ± 3.0
Citrate42.7 ± 2.151.9 ± 2.5

Table 2: Isotopic Enrichment in Related Amino Acids

Amino AcidIsotopic Enrichment (%) from Sodium 2-oxobutanoate-¹³C,d₄Isotopic Enrichment (%) from Sodium 2-oxobutanoate-¹³C
Aspartate63.8 ± 3.174.1 ± 2.9
Glutamate40.5 ± 2.049.8 ± 2.4
Isoleucine5.2 ± 0.36.1 ± 0.4

Experimental Protocols

This section provides a detailed methodology for a typical stable isotope tracing experiment using Sodium 2-oxobutanoate-¹³C,d₄ in adherent mammalian cell culture.

1. Cell Culture and Labeling

  • Cell Line: Select a cell line appropriate for the research question (e.g., HepG2 for liver metabolism studies, SH-SY5Y for neuronal metabolism).

  • Culture Medium: Culture cells in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Labeling Medium Preparation: Prepare a custom labeling medium by replacing the standard carbon source (e.g., glucose) and relevant amino acids (threonine, methionine) with their unlabeled counterparts at desired concentrations. Add Sodium 2-oxobutanoate-¹³C,d₄ to a final concentration of 100-500 µM. A parallel experiment using Sodium 2-oxobutanoate-¹³C should be run to assess the kinetic isotope effect.

  • Labeling Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Aspirate the standard growth medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites.

2. Metabolite Extraction

  • At each time point, aspirate the labeling medium and place the culture plate on dry ice.

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

3. Mass Spectrometry Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF, coupled with liquid chromatography (LC) for metabolite separation and detection.

  • Chromatography: Employ a suitable LC method for the separation of polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry Settings:

    • Acquire data in both positive and negative ion modes to cover a broad range of metabolites.

    • Use a resolution of at least 70,000 to accurately resolve isotopic peaks.

    • Perform tandem MS (MS/MS) on key metabolites to confirm their identity and determine positional labeling.

  • Data Analysis:

    • Use specialized software (e.g., Compound Discoverer, XCMS) for peak picking, metabolite identification, and isotopic enrichment analysis.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of each metabolite at each time point.

Visualizations

Metabolic Pathway of Sodium 2-oxobutanoate-¹³C,d₄

Metabolic Fate of Sodium 2-oxobutanoate-¹³C,d₄ cluster_amino_acid Amino Acid Catabolism cluster_tca TCA Cycle Threonine Threonine Sodium 2-oxobutanoate-13C,d4 This compound Threonine->this compound Methionine Methionine Methionine->this compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA BCKDH complex Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Citrate Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Succinate->Fumarate

Caption: Incorporation of Sodium 2-oxobutanoate-¹³C,d₄ into the TCA cycle.

Experimental Workflow

Experimental Workflow for Isotope Tracing Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Quenching Metabolite Quenching Isotope Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: A streamlined workflow for stable isotope tracing experiments.

Logical Relationship for KIE Analysis

Logic for Kinetic Isotope Effect (KIE) Assessment cluster_exp Experimental Arms 2-oxobutanoate-13C,d4 2-oxobutanoate-13C,d4 Isotopic Enrichment Isotopic Enrichment 2-oxobutanoate-13C,d4->Isotopic Enrichment 2-oxobutanoate-13C 2-oxobutanoate-13C 2-oxobutanoate-13C->Isotopic Enrichment Comparison Comparison Isotopic Enrichment->Comparison KIE Detected KIE Detected Comparison->KIE Detected Enrichment(d4) < Enrichment(no d4) No Significant KIE No Significant KIE Comparison->No Significant KIE Enrichment(d4) ≈ Enrichment(no d4)

Caption: Decision logic for determining the presence of a kinetic isotope effect.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio for Sodium 2-oxobutanoate-13C,d4 in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) analysis of Sodium 2-oxobutanoate-13C,d4 and improving the signal-to-noise (S/N) ratio.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

CauseRecommended Action
Improper Ionization Mode Sodium 2-oxobutanoate is an acidic small molecule. Electrospray ionization (ESI) in negative ion mode is generally preferred for its analysis. Confirm that your instrument is operating in negative ion mode. While positive mode can sometimes be used, it may result in lower sensitivity.
Suboptimal Ion Source Parameters Optimize key ion source parameters. This can be done by infusing a standard solution of this compound and adjusting parameters to maximize the signal of the precursor ion.
Inefficient Desolvation Ensure efficient desolvation of the analyte. Increase the drying gas flow and temperature. For smaller molecules, a lower flow rate might improve ionization efficiency.
Sample Degradation 2-oxobutanoic acid can be unstable. Ensure samples are processed promptly and stored at low temperatures (-80°C) to prevent degradation.
Low Sample Concentration If the concentration of your analyte is below the limit of detection, consider concentrating your sample. This can be achieved through solvent evaporation under a stream of nitrogen.[1]
Derivatization Issues (if applicable) If using a derivatization strategy, ensure the reaction has gone to completion. Optimize reaction time, temperature, and reagent concentrations.

Issue 2: High Background Noise

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise.
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the analyte signal. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2]
Instrument Contamination A contaminated ion source, transfer capillary, or mass analyzer can lead to high background. Perform routine cleaning and maintenance of your MS system according to the manufacturer's recommendations.
Formation of Sodium Adducts/Clusters High concentrations of sodium ions in the sample or mobile phase can lead to the formation of sodium clusters, increasing background noise and suppressing the analyte signal.[3] If possible, reduce the concentration of sodium in your sample.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chromatographic Column For small polar molecules like 2-oxobutanoate, a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase column designed for polar analytes may provide better peak shape than a standard C18 column.
Suboptimal Mobile Phase Composition Adjust the mobile phase pH and organic solvent composition to improve peak shape. The addition of a small amount of a weak acid, such as formic acid or acetic acid, can improve peak shape for acidic analytes.
Column Overloading Injecting too much sample onto the column can lead to peak fronting. Dilute your sample and reinject.
Secondary Interactions The analyte may be interacting with active sites on the column. Consider using a column with end-capping or adding a competing agent to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound?

A1: Electrospray ionization (ESI) in negative ion mode is generally recommended for the analysis of small acidic molecules like 2-oxobutanoate. This is because the carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻.

Q2: What are the expected precursor and product ions for this compound in MS/MS?

A2: The exact masses will depend on the specific labeling pattern. For unlabeled 2-oxobutanoic acid (C₄H₆O₃, molecular weight 102.09 g/mol ), in negative ion mode, the precursor ion ([M-H]⁻) would be at m/z 101.02.[4][5] A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a likely product ion would be at m/z 57.03. For this compound, you would need to calculate the expected masses based on the number and position of the heavy isotopes.

Q3: Should I use a derivatization agent for the analysis of this compound?

A3: Derivatization can significantly improve the chromatographic retention and ionization efficiency of small, polar organic acids.[6][7] Common derivatizing agents for keto acids include 3-nitrophenylhydrazine (3-NPH) and O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA).[8] Whether derivatization is necessary will depend on your sample matrix, the required sensitivity, and your chromatographic setup.

Q4: How can I minimize matrix effects when analyzing biological samples?

A4: Matrix effects, where other components in the sample interfere with the ionization of your analyte, are a common challenge.[2] To minimize these effects:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering compounds.[2]

  • Chromatographic Separation: Ensure good chromatographic separation of your analyte from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is the best way to compensate for matrix effects as it will behave very similarly to the analyte during sample preparation, chromatography, and ionization.

Q5: What are some key considerations for sample preparation?

A5: Proper sample preparation is crucial for obtaining high-quality data. Key considerations include:

  • Preventing Contamination: Use clean glassware and high-purity solvents to avoid introducing contaminants that can increase background noise.

  • Analyte Stability: 2-oxobutanoate can be unstable. Process samples quickly and store them at -80°C to minimize degradation.

  • pH Adjustment: Ensure the pH of your final sample is compatible with your chromatographic method and promotes optimal ionization.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Plasma/Serum

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters (Negative Ion Mode)

This is a starting point and should be optimized for your specific instrument and application.

ParameterSuggested Setting
LC Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a polar-endcapped C18 column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analyte.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Temperature 300 - 350 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 45 psi
MRM Transition (example for unlabeled) Precursor Ion (Q1): 101.0 m/z, Product Ion (Q3): 57.0 m/z

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge1 Centrifugation Protein_Precip->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (HILIC or Polar C18) Reconstitute->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result Result: Concentration of Sodium 2-oxobutanoate Quantification->Result

Caption: Experimental workflow for the quantitative analysis of Sodium 2-oxobutanoate.

troubleshooting_logic Start Low Signal-to-Noise Ratio Check_Signal Is the signal intensity low? Start->Check_Signal Check_Noise Is the background noise high? Check_Signal->Check_Noise No Low_Signal_Solutions Troubleshoot Low Signal: - Check Ionization Mode (Negative ESI) - Optimize Source Parameters - Improve Desolvation - Check for Sample Degradation - Consider Derivatization Check_Signal->Low_Signal_Solutions Yes High_Noise_Solutions Troubleshoot High Noise: - Use High-Purity Solvents - Improve Sample Cleanup (SPE/LLE) - Clean MS Instrument - Check for Sodium Clusters Check_Noise->High_Noise_Solutions Yes Poor_Peak_Shape Is the peak shape poor? Check_Noise->Poor_Peak_Shape No End Improved S/N Ratio Low_Signal_Solutions->End High_Noise_Solutions->End Poor_Peak_Shape_Solutions Troubleshoot Peak Shape: - Use Appropriate LC Column (HILIC) - Optimize Mobile Phase - Check for Column Overload Poor_Peak_Shape->Poor_Peak_Shape_Solutions Yes Poor_Peak_Shape->End No Poor_Peak_Shape_Solutions->End

Caption: Troubleshooting logic for improving the S/N ratio.

References

Technical Support Center: Sodium 2-oxobutanoate-13C,d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying Sodium 2-oxobutanoate-13C,d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a stable isotope-labeled version of sodium 2-oxobutanoate, a metabolite involved in amino acid metabolism. The labeling with Carbon-13 (¹³C) and deuterium (d4) makes it a valuable internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic flux analysis (MFA) studies.[1][2][3] Its primary applications are in pharmacology, toxicology, and clinical studies to accurately quantify the unlabeled (endogenous) 2-oxobutanoate and to trace its metabolic fate.

Q2: How should I store and handle this compound?

A2: To ensure the stability and integrity of the compound, it should be stored under controlled temperatures. For long-term storage, -80°C is recommended, and for short-term storage, -20°C is suitable.[4] It is crucial to protect the compound from light to prevent potential degradation.[5] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture, which could affect weighing accuracy and compound stability.

Q3: What are the most common analytical techniques for quantifying this compound?

A3: The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for analyzing complex biological matrices like plasma and urine. GC-MS is also a powerful technique but typically requires derivatization of the analyte to increase its volatility.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: 2-oxobutanoate is a small organic acid and may not ionize efficiently in either positive or negative mode electrospray ionization (ESI).2. Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of the analyte.1. Optimize Ionization Source Parameters: Experiment with both positive and negative ESI modes. In negative mode, it will deprotonate to [M-H]⁻. Optimize source parameters such as capillary voltage, source temperature, and gas flows.2. Improve Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Simple protein precipitation may not be sufficient.3. Chromatographic Separation: Optimize the HPLC/UPLC method to separate the analyte from the region where most matrix components elute. Consider using a different column chemistry or gradient profile.
High Variability in Results / Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results.2. Matrix Effects: Different lots of biological matrix can have varying levels of interfering compounds, leading to inconsistent ion suppression or enhancement.1. Automate Sample Preparation: If possible, use automated liquid handlers for sample preparation to ensure consistency.2. Use a Stable Isotope-Labeled Internal Standard: this compound is designed for this purpose. It co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations in sample preparation and ionization. Ensure the internal standard is added at the very beginning of the sample preparation process.3. Evaluate Matrix Effects: Assess matrix effects by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.
Isotopic Instability: Loss of Deuterium Labels 1. Deuterium Exchange: The deuterium atoms on the ethyl group (d4) are adjacent to a carbonyl group. Under certain pH conditions (especially basic) or elevated temperatures, keto-enol tautomerization can facilitate the exchange of these deuteriums with protons from the solvent (e.g., water).[6][7]1. Control pH: Maintain a neutral or slightly acidic pH during sample preparation and storage of extracts. Avoid strongly basic conditions.2. Avoid High Temperatures: Minimize exposure of the analyte to high temperatures during sample processing (e.g., evaporation steps). Use a gentle stream of nitrogen at a moderate temperature.3. Use Aprotic Solvents: Whenever possible, use aprotic solvents for reconstitution and in the mobile phase, although this is often limited by the requirements of reversed-phase chromatography.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Poor Peak Shape 1. Low Volatility: 2-oxobutanoate as a sodium salt is not volatile and will not chromatograph well on a GC system.2. Analyte Adsorption: Polar functional groups (carboxylic acid, ketone) can interact with active sites in the GC inlet and column, leading to peak tailing and poor sensitivity.1. Derivatization is Mandatory: The analyte must be derivatized to a more volatile and less polar form. Common derivatization methods for organic acids include esterification (e.g., with butanol) or silylation (e.g., with BSTFA or MSTFA).[8][9] For keto-acids, a two-step derivatization involving methoximation followed by silylation is often used to stabilize the keto group and prevent multiple derivatives.[10]
Multiple Peaks for a Single Analyte 1. Incomplete Derivatization: The derivatization reaction has not gone to completion, resulting in both derivatized and underivatized analyte.2. Formation of Tautomers: The keto-enol tautomerism of 2-oxobutanoate can lead to the formation of multiple derivatized products if the keto group is not stabilized.1. Optimize Derivatization Reaction: Adjust the reaction time, temperature, and reagent concentration to ensure complete derivatization.[9] Ensure the sample is completely dry before adding derivatization reagents, as water can quench the reaction.2. Use Methoximation: To prevent the formation of multiple derivatives from tautomers, first react the sample with methoxyamine hydrochloride (MeOx) to form a stable oxime at the keto position. Then, proceed with silylation of the carboxylic acid group.[10]
Isotopic Scrambling / Mass Spectrum Interference 1. Metabolic Scrambling: If used as a tracer in biological systems, the ¹³C label can be incorporated into other metabolites through metabolic pathways.[11]2. In-source Fragmentation: The derivatized analyte might fragment in the ion source in a way that leads to overlapping mass fragments between the analyte and the internal standard.1. Careful Experimental Design for MFA: For metabolic flux analysis, careful selection of tracers and analysis of labeling patterns in various metabolites are necessary to correctly interpret the data.[1][3][12]2. Optimize MS Parameters: Adjust the ionization energy in the MS source to minimize excessive fragmentation. Select unique and stable fragment ions for quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

Specific quantitative data for this compound is not widely published. The following tables provide a template for the data that should be generated during the validation of a quantitative method in your laboratory.

Table 1: Example LC-MS/MS Method Validation Parameters

ParameterTarget Acceptance CriteriaUser-Determined Value
Linearity (r²) > 0.99[To be determined by user]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10[To be determined by user]
Upper Limit of Quantification (ULOQ) Within linear range[To be determined by user]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[To be determined by user]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[To be determined by user]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[To be determined by user]
Extraction Recovery Consistent and reproducible[To be determined by user]
Matrix Effect CV < 15%[To be determined by user]

Table 2: Example GC-MS Method Validation Parameters

ParameterTarget Acceptance CriteriaUser-Determined Value
Linearity (r²) > 0.99[To be determined by user]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[To be determined by user]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10[To be determined by user]
Precision (%RSD) < 15%[To be determined by user]
Accuracy (% Recovery) 80-120%[To be determined by user]
Derivatization Efficiency > 95% and reproducible[To be determined by user]

Experimental Protocols

Protocol 1: Example LC-MS/MS Method for Quantification in Human Plasma

This is a general protocol and requires optimization for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 2% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 2% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Negative Ion Mode ESI.

    • MRM Transitions:

      • 2-oxobutanoate: [To be determined by user, e.g., Q1: 101.0 -> Q3: 57.0]

      • 2-oxobutanoate-13C,d4: [To be determined by user, e.g., Q1: 106.1 -> Q3: 61.0]

Protocol 2: Example GC-MS Method with Derivatization

This protocol is adapted for small organic acids and requires optimization.

  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous sample or extract to complete dryness.

    • Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 30 minutes.

    • Silylation: Add 30 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS. Vortex and incubate at 60°C for 45 minutes.

    • Centrifuge briefly and transfer the supernatant to a GC vial with an insert.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection: 1 µL in splitless mode.

    • Oven Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic, non-interfering ions for the derivatized analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extract Extraction (PPT, LLE, or SPE) add_is->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc UPLC/HPLC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for quantifying 2-oxobutanoate.

metabolic_pathway thr Threonine oxo 2-Oxobutanoate thr->oxo met Methionine met->oxo prop_coa Propionyl-CoA oxo->prop_coa BCKDH Complex mm_coa Methylmalonyl-CoA prop_coa->mm_coa Propionyl-CoA Carboxylase succ_coa Succinyl-CoA mm_coa->succ_coa Methylmalonyl-CoA Mutase tca TCA Cycle succ_coa->tca

Caption: Metabolic fate of 2-oxobutanoate.

References

Technical Support Center: Optimizing Chromatographic Separation of Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Sodium 2-oxobutanoate-13C,d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful analysis of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the chromatographic analysis of this compound?

A1: Sodium 2-oxobutanoate is a small, polar, and acidic compound. These characteristics can lead to poor retention on traditional reversed-phase HPLC columns and result in peak tailing. Its non-volatile nature also makes it unsuitable for direct GC analysis without derivatization.

Q2: What are the recommended chromatographic techniques for analyzing this compound?

A2: Several techniques can be successfully employed, depending on your sample matrix and analytical goals:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing: This is a common approach to enhance the retention of polar analytes on C18 columns.[1][2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds and offers an alternative to RP-HPLC.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: This technique provides high sensitivity and selectivity, but requires a derivatization step to make the analyte volatile.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, often used for analysis in complex biological matrices. Derivatization can also be used to enhance ionization and sensitivity.[8][9][10][11]

Q3: Is derivatization necessary for the analysis of this compound?

A3:

  • For GC-MS: Yes, derivatization is mandatory to increase the volatility of the compound.[6]

  • For LC-MS/MS: While not strictly necessary, derivatization can significantly improve sensitivity and chromatographic peak shape.[8][9][12] Common derivatizing agents for keto acids include O-benzylhydroxylamine and 3-nitrophenylhydrazine (3-NPH).[8][9][10]

  • For HPLC-UV: Derivatization is generally not required if using techniques like ion-pairing RP-HPLC or HILIC.

Q4: Can I separate the enantiomers of 2-oxobutanoate using chromatography?

A4: Yes, chiral separation of keto acids is possible using chiral HPLC columns.[13][14][15][16] This is important if you are studying stereospecific metabolic pathways.

Troubleshooting Guides

Common Problem: Poor Peak Shape (Tailing) in HPLC

Peak tailing is a common issue when analyzing acidic compounds like 2-oxobutanoate.[17][18][19][20]

Potential Cause Recommended Solution
Secondary Interactions with Residual Silanols Lower the mobile phase pH to protonate the silanol groups (pH < 3). Note: Ensure your column is stable at low pH.[20]
Add a competitive base (e.g., triethylamine) to the mobile phase to block the active sites.
Use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based).
Insufficient Buffering Use a buffer in your mobile phase with a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.
Column Overload Reduce the injection volume or dilute the sample.[17][19]
Column Void or Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[17][20]

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed: Poor Peak Shape / Retention CheckSystem Check HPLC System: Pressure, Leaks, Connections Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks / Connections SystemOK->FixSystem No CheckMethod Review Method Parameters: Mobile Phase, pH, Column SystemOK->CheckMethod Yes FixSystem->CheckSystem MethodAppropriate Method Appropriate? CheckMethod->MethodAppropriate OptimizeMethod Optimize Method: Adjust pH, Add Ion-Pair Agent, Try HILIC MethodAppropriate->OptimizeMethod No CheckColumn Inspect Column: Contamination, Void MethodAppropriate->CheckColumn Yes Resolved Problem Resolved OptimizeMethod->Resolved ColumnOK Column OK? CheckColumn->ColumnOK CleanColumn Clean or Replace Column ColumnOK->CleanColumn No ColumnOK->Resolved Yes CleanColumn->Resolved

Caption: A logical workflow for troubleshooting common chromatographic issues.

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC-UV

This method is suitable for the quantification of Sodium 2-oxobutanoate in relatively clean sample matrices.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 50 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Methanol
Ion-Pair Reagent 5 mM Tetrabutylammonium Hydroxide in Mobile Phase A
Gradient Isocratic: 37% B
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm

Note: This protocol is adapted from a method for similar keto acids and may require optimization.[1]

Protocol 2: HILIC-MS/MS

This method is ideal for analyzing polar compounds in complex biological samples.

Parameter Condition
Column HILIC (e.g., SeQuant ZIC-HILIC), 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 95% to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by direct infusion of the labeled standard

Note: A high percentage of organic solvent is necessary for retention in HILIC.[4][5][21]

Protocol 3: GC-MS after Derivatization

This protocol offers high sensitivity and is suitable for a wide range of sample types after appropriate sample preparation.

Derivatization Step:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60 °C for 60 minutes.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 60 °C for 30 minutes.

Parameter Condition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Detector Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Note: This is a general derivatization protocol for keto acids and should be optimized for your specific application.[6]

Metabolic Pathway Context

This compound is an isotopically labeled form of α-ketobutyrate, an intermediate in the metabolism of several amino acids. Its labeled nature makes it a valuable tracer for metabolic flux analysis.

MetabolicPathway Threonine Threonine Oxobutanoate This compound (α-ketobutyrate) Threonine->Oxobutanoate Methionine Methionine Methionine->Oxobutanoate PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Simplified metabolic pathway of 2-oxobutanoate.

References

Troubleshooting fragmentation patterns of Sodium 2-oxobutanoate-13C,d4 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium 2-oxobutanoate-13C,d4 in MS/MS applications.

Troubleshooting Guide

This guide addresses common issues encountered during the MS/MS analysis of isotopically labeled Sodium 2-oxobutanoate.

Question: I am not observing the expected precursor ion for my labeled compound. What are the possible causes and solutions?

Answer:

Several factors could lead to the absence or low intensity of your expected precursor ion. Consider the following troubleshooting steps:

  • Incorrect m/z Value: Double-check the calculated mass-to-charge ratio (m/z) for your specific isotopologue. Remember to account for the mass of the sodium adduct and the specific isotopic labels.

  • Ionization Issues:

    • In-source Fragmentation: The molecule might be fragmenting in the ion source before selection in the quadrupole. This can be influenced by parameters like the cone voltage or fragmentor voltage.[1] Try reducing these voltages to decrease the energy imparted to the ions.

    • Poor Ionization Efficiency: Sodium 2-oxobutanoate may not ionize efficiently under the current conditions. Experiment with different ionization sources (e.g., ESI, APCI) or adjust source parameters like temperature and gas flow rates.

  • Sample Concentration: The sample may be too dilute to produce a detectable signal. Conversely, a highly concentrated sample can lead to ion suppression.[2] Prepare a dilution series to determine the optimal concentration.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest.[2]

Question: I see multiple peaks around the expected m/z of my precursor ion. What do these represent?

Answer:

The presence of multiple peaks near your target m/z can be attributed to several phenomena:

  • Adduct Formation: In addition to the expected sodium adduct [M+Na]+, other common adducts can form, such as potassium [M+K]+ or ammonium [M+NH4]+.[2] These will appear at m/z values higher than your target ion. The presence of these can often be traced back to contaminants in glassware or solvents.[3]

  • Isotopic Distribution: Naturally occurring isotopes (e.g., 13C, 18O) will result in a predictable isotopic pattern for your molecule. For your labeled compound, you will have a distribution of isotopologues depending on the efficiency of the labeling.

  • In-source Reactions: Undesired reactions in the ion source can lead to modifications of your analyte.

Question: The fragmentation pattern I observe does not match the expected pattern. How can I troubleshoot this?

Answer:

Deviations from the expected fragmentation pattern can be highly informative. Here’s how to approach this issue:

  • Confirm Precursor Ion Selection: Ensure that you are isolating the correct precursor ion in the first quadrupole. An incorrect isolation window can lead to the fragmentation of unintended ions.

  • Collision Energy Optimization: The collision energy significantly impacts the fragmentation process. If the energy is too low, you may only see the precursor ion. If it's too high, you may get excessive fragmentation, losing characteristic fragments. Perform a collision energy ramp experiment to find the optimal setting for your specific compound and instrument.

  • Unexpected Neutral Losses: The loss of small, neutral molecules is a common fragmentation pathway.[4][5] For 2-oxobutanoate, common neutral losses include CO (28 Da) and CO2 (44 Da). The presence or absence of these can provide structural information.

  • Isotopic Label Scrambling: In some cases, isotopic labels can rearrange during fragmentation, leading to unexpected fragment masses. This is less common for stable labels like 13C but can sometimes occur.

  • Contaminant Co-elution: A co-eluting compound with a similar m/z could be interfering with your analysis. Review your chromatography to ensure adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for unlabeled Sodium 2-oxobutanoate?

A1: Based on the fragmentation of similar alpha-keto acids, the primary fragmentation of the 2-oxobutanoate anion (after in-source dissociation from sodium or analysis in negative ion mode) is expected to be the loss of carbon dioxide (CO2), resulting in a fragment with a loss of 44 Da.[6] Another potential fragmentation is the alpha-cleavage next to the ketone, leading to the loss of an ethyl radical (C2H5), a loss of 29 Da.

Q2: How will the 13C and d4 labels affect the fragmentation pattern?

A2: The isotopic labels will increase the mass of the precursor ion and any fragments containing the labels.

  • 13C Labeling: A single 13C label will increase the mass of the precursor and any fragment containing that carbon by 1 Da.

  • d4 Labeling: Four deuterium atoms will increase the mass by 4 Da. The location of the deuterium atoms on the ethyl group will be critical in determining which fragments carry the label.

Q3: What are common sources of contamination that can affect my results?

A3: Common contaminants in LC-MS analysis include plasticizers from plasticware, salts from glassware, and impurities in solvents.[3] Always use high-purity solvents and meticulously clean all glassware. Running a blank injection between samples can help identify and mitigate carryover contamination.

Q4: What is in-source fragmentation and how can I control it?

A4: In-source fragmentation is the breakdown of ions in the ionization source before they are selected for MS/MS analysis.[1][4][7] This can be controlled by adjusting the voltages in the ion source, such as the cone or fragmentor voltage.[1] Lowering these voltages generally reduces in-source fragmentation.

Quantitative Data

The following table summarizes the expected m/z values for the sodium adduct of the parent ion and key fragments of Sodium 2-oxobutanoate and its isotopologues in positive ion mode.

CompoundLabelingPrecursor Ion [M+Na]+ (m/z)Fragment Ion (Loss of CO2) (m/z)Fragment Ion (Loss of C2H5) (m/z)
Sodium 2-oxobutanoateUnlabeled125.0181.0296.00
Sodium 2-oxobutanoate-1-13C1-13C126.0182.0296.00
Sodium 2-oxobutanoate-d4Ethyl-d4129.0485.0596.00

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or water.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for your instrument (typically in the range of 1-100 ng/mL).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

MS/MS Method Development

  • Infusion: Directly infuse the working solution into the mass spectrometer to optimize source parameters and identify the precursor ion.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is recommended to observe the sodium adduct.

  • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the m/z of the expected precursor ion (e.g., 129.04 for the d4-labeled compound).

  • Collision Energy Optimization: Ramp the collision energy in the second quadrupole (Q2, collision cell) from 5 to 40 eV to determine the optimal energy for producing characteristic fragment ions.

  • Fragment Ion Scanning: In the third quadrupole (Q3), scan a mass range that will include the expected fragment ions (e.g., m/z 50-130).

  • LC-MS/MS Analysis: Once the MS/MS parameters are optimized, incorporate them into your LC method for the analysis of experimental samples. A C18 reversed-phase column is a suitable starting point for chromatographic separation.

Visualizations

Fragmentation_Pathway cluster_unlabeled Unlabeled Sodium 2-oxobutanoate cluster_13C 1-13C Labeled cluster_d4 d4 Labeled Parent_Unlabeled [C4H5O3Na]+ m/z = 125.01 Fragment1_Unlabeled [C3H5O_Na]+ m/z = 81.02 Parent_Unlabeled->Fragment1_Unlabeled - CO2 Fragment2_Unlabeled [C2H_O2Na]+ m/z = 96.00 Parent_Unlabeled->Fragment2_Unlabeled - C2H5 Parent_13C [13C_C3H5O3Na]+ m/z = 126.01 Fragment1_13C [13C_C2H5O_Na]+ m/z = 82.02 Parent_13C->Fragment1_13C - 13CO2 Fragment2_13C [C2H_O2Na]+ m/z = 96.00 Parent_13C->Fragment2_13C - C2H5 Parent_d4 [C4H_D4_O3Na]+ m/z = 129.04 Fragment1_d4 [C3H_D4_O_Na]+ m/z = 85.05 Parent_d4->Fragment1_d4 - CO2 Fragment2_d4 [C2H_O2Na]+ m/z = 96.00 Parent_d4->Fragment2_d4 - C2D4H

Caption: Predicted fragmentation pathways for Sodium 2-oxobutanoate and its isotopologues.

Troubleshooting_Workflow Start Unexpected Fragmentation Pattern Observed Check_Precursor Is the correct precursor ion isolated? Start->Check_Precursor Check_CE Is the collision energy optimized? Check_Precursor->Check_CE Yes Solution_Precursor Adjust Q1 isolation window and re-run. Check_Precursor->Solution_Precursor No Check_Contamination Is there evidence of co-eluting contaminants? Check_CE->Check_Contamination Yes Solution_CE Perform collision energy ramp experiment. Check_CE->Solution_CE No Check_InSource Is in-source fragmentation occurring? Check_Contamination->Check_InSource No Solution_Contamination Improve chromatographic separation or run blank. Check_Contamination->Solution_Contamination Yes Solution_InSource Reduce cone/fragmentor voltage. Check_InSource->Solution_InSource Yes End Expected Fragmentation Pattern Achieved Check_InSource->End No Solution_Precursor->Check_Precursor Solution_CE->Check_CE Solution_Contamination->Check_Contamination Solution_InSource->Check_InSource

Caption: Troubleshooting workflow for unexpected fragmentation patterns.

References

Linearity and calibration curve issues with Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium 2-oxobutanoate-13C,d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to linearity and calibration curve development during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled internal standard used in quantitative analysis, primarily by isotope dilution mass spectrometry (IDMS). It is chemically identical to the endogenous analyte, Sodium 2-oxobutanoate (also known as alpha-ketobutyrate), but is distinguished by its higher mass due to the incorporation of one Carbon-13 and four deuterium atoms. This allows for accurate quantification of the target analyte in complex biological matrices by correcting for variability in sample preparation and instrument response.

Q2: I am observing a non-linear calibration curve even with a high coefficient of determination (R² > 0.99). What could be the cause?

While a high R² value is often used as an indicator of linearity, it is not sufficient on its own. Isotope dilution mass spectrometry calibration curves are inherently non-linear, and forcing a linear regression can introduce significant errors, even when the R² value appears acceptable.[1][2] This non-linearity can be exacerbated by several factors:

  • Isotopic Contribution: The internal standard may contain a small percentage of the unlabeled analyte, and the analyte may have natural isotopes that contribute to the signal of the internal standard. This "cross-talk" can lead to a non-linear response.[3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and thus, non-linearity.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement, which can manifest as non-linearity.[4]

It is recommended to evaluate the linearity of your calibration curve by examining the residual plots. A random distribution of residuals around the x-axis indicates a good fit, whereas a trend in the residuals suggests non-linearity that needs to be addressed.

Q3: My results are showing poor accuracy and precision. What are the potential sources of these issues when using this compound?

Poor accuracy and precision can stem from several factors related to the use of a deuterated internal standard:

  • Deuterium Exchange: Deuterium atoms can sometimes exchange with protons in the solvent or on the analytical column, especially under certain pH and temperature conditions.[5][6] This can alter the mass of the internal standard and lead to inaccurate quantification. Since this compound has deuterium atoms, it's crucial to ensure the stability of the label under your specific experimental conditions.

  • Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[4] If this shift is significant and co-elution is not achieved, the internal standard may not adequately compensate for matrix effects, leading to poor precision.

  • Improper Standard Preparation: Inaccurate preparation of stock solutions and calibration standards is a common source of error. This includes errors in weighing, dilution, and storage.

Q4: What are the recommended storage and handling conditions for this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of Sodium 2-oxobutanoate at -20°C or -80°C.[7] Once prepared, aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles.[7] When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.[7] Always refer to the supplier's specific recommendations for storage conditions.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve
Potential Cause Troubleshooting Step
Inherent Non-Linearity of IDMS Evaluate the calibration curve using a weighted linear regression model (e.g., 1/x or 1/x²) or a quadratic fit. Assess the goodness of fit by examining residual plots for trends.
Isotopic Cross-Contribution If significant, increase the concentration of the internal standard to minimize the relative contribution of the analyte's isotopes.[3] Alternatively, if the analyte contains elements with multiple isotopes (e.g., Cl, Br), monitor a less abundant isotope of the internal standard that has minimal overlap.[3]
Detector Saturation Dilute the higher concentration standards to fall within the linear dynamic range of the instrument.
Matrix Effects Optimize the chromatographic method to better separate the analyte from interfering matrix components. Improve sample preparation to remove more of the matrix.
Issue 2: Poor Accuracy and Precision
Potential Cause Troubleshooting Step
Deuterium Exchange Investigate the stability of the internal standard under your analytical conditions (pH, temperature, solvent composition). If exchange is suspected, consider using an internal standard labeled with ¹³C or ¹⁵N, which are not susceptible to exchange.
Chromatographic Shift Adjust the chromatographic conditions (e.g., gradient, column temperature) to ensure co-elution of the analyte and the internal standard.
Inaccurate Standard Preparation Re-prepare stock and calibration standards, paying close attention to weighing, dilutions, and pipetting techniques. Use calibrated equipment.
Inconsistent Sample Preparation Ensure a consistent and reproducible sample preparation workflow for all samples, standards, and quality controls.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of Sodium 2-oxobutanoate (analyte) and this compound (internal standard).

    • Dissolve each in a suitable solvent (e.g., methanol or water) in separate volumetric flasks to achieve the desired concentration.

    • Store the stock solutions at -20°C or -80°C in amber vials.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. The concentration range should bracket the expected concentration of the analyte in the samples.

    • Prepare a working internal standard solution by diluting the internal standard stock solution to a fixed concentration.

Protocol 2: Calibration Curve Preparation
  • Prepare Calibration Standards:

    • To a set of tubes, add a fixed volume of the working internal standard solution.

    • To each tube, add a specific volume of one of the analyte working standard solutions to create a series of calibration points with increasing analyte concentrations and a constant internal standard concentration.

    • Bring all tubes to the same final volume with the solvent.

  • Sample Preparation:

    • To each unknown sample and quality control (QC) sample, add the same fixed volume of the working internal standard solution as used for the calibration standards.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis:

    • Analyze the prepared calibration standards, QC samples, and unknown samples by LC-MS/MS.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Apply the appropriate regression model to generate the calibration curve.

    • Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.

Quantitative Data Summary

The following table provides typical acceptance criteria for bioanalytical method validation that should be met when establishing a calibration curve.

Parameter Acceptance Criteria
Linearity (R²) ≥ 0.99 is generally desired, but visual inspection of the curve and residual analysis are more critical.
Calibration Curve At least 75% of the non-zero standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision (CV) The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Visualizations

Metabolic Pathway of α-Ketobutyrate

α-Ketobutyrate is a key intermediate in the metabolism of several amino acids.[8] It can be produced from the degradation of threonine and methionine and is involved in the transsulfuration pathway for glutathione synthesis.[8] Subsequently, it is converted to propionyl-CoA and enters the citric acid cycle as succinyl-CoA.[9][10]

metabolic_pathway Threonine Threonine aKetobutyrate α-Ketobutyrate Threonine->aKetobutyrate Threonine dehydratase Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->aKetobutyrate Cysteine Cysteine Cystathionine->Cysteine PropionylCoA Propionyl-CoA aKetobutyrate->PropionylCoA Branched-chain α-keto acid dehydrogenase MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle Glutathione Glutathione Cysteine->Glutathione

Caption: Metabolic pathway of α-ketobutyrate.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Data Processing Stock_Analyte Analyte Stock Working_Standards Working Standards Stock_Analyte->Working_Standards Stock_IS Internal Standard Stock Working_IS Working IS Stock_IS->Working_IS Calibration_Standards Calibration Standards Working_Standards->Calibration_Standards Working_IS->Calibration_Standards Spiked_Samples Spiked Samples & QCs Working_IS->Spiked_Samples Extracted_Samples Extracted Samples Samples_QCs Samples & QCs Samples_QCs->Spiked_Samples Spiked_Samples->Extracted_Samples Extraction LCMS LC-MS/MS Analysis Extracted_Samples->LCMS Data Peak Area Integration LCMS->Data Ratio Calculate Area Ratios (Analyte/IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify Unknowns Curve->Quantification

Caption: Experimental workflow for quantitative analysis.

Logical Relationship of Calibration Issues

This diagram outlines the logical connections between potential issues, their causes, and the resulting impact on data quality.

logical_relationship cluster_causes Potential Causes NonLinearity Non-Linearity Poor_Accuracy Poor Accuracy Poor_Precision Poor Precision Inherent_NonLinearity Inherent IDMS Non-Linearity Inherent_NonLinearity->NonLinearity Isotopic_Overlap Isotopic Overlap Isotopic_Overlap->NonLinearity Detector_Saturation Detector Saturation Detector_Saturation->NonLinearity Matrix_Effects Matrix Effects Matrix_Effects->NonLinearity Matrix_Effects->Poor_Precision Deuterium_Exchange Deuterium Exchange Deuterium_Exchange->Poor_Accuracy Chromatographic_Shift Chromatographic Shift Chromatographic_Shift->Poor_Precision Standard_Error Standard Prep Error Standard_Error->Poor_Accuracy Standard_Error->Poor_Precision

Caption: Logical relationships of calibration issues.

References

Preventing degradation of Sodium 2-oxobutanoate-13C,d4 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium 2-oxobutanoate-13C,d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this isotopically labeled compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a stable isotope-labeled version of the endogenous metabolite 2-oxobutanoate (also known as alpha-ketobutyrate). It is used as a tracer in metabolic research to study various biochemical pathways. Like other α-keto acids, it is susceptible to degradation, particularly during sample preparation, which can lead to inaccurate experimental results. The primary degradation pathway is oxidative decarboxylation.

Q2: What are the main factors that can cause the degradation of this compound during sample preparation?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and alkaline conditions can promote degradation, with the optimal pH for stability being slightly acidic to neutral.

  • Sample Matrix: The presence of certain enzymes or reactive species in biological samples can contribute to its breakdown.

  • Solvents: The choice of solvent can impact the stability of the compound.

Q3: How can I prevent the degradation of this compound?

A3: The most effective method to prevent degradation is through chemical derivatization. This process converts the unstable keto acid into a more stable derivative, which can then be accurately analyzed, typically by mass spectrometry. Additionally, maintaining low temperatures and controlling the pH of your samples throughout the preparation process is crucial.

Q4: Will the derivatization process affect the isotopic labels (13C and deuterium)?

A4: The derivatization reactions, such as hydrazone formation, target the keto group and do not typically affect the carbon-13 or deuterium labels on the molecule's backbone. This ensures that the isotopic information for metabolic tracing is preserved.

Troubleshooting Guides

Issue 1: Low or no signal of this compound in my analysis.

This issue often points to significant degradation of the analyte during sample preparation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation due to high temperature. Maintain samples on ice or at 4°C throughout the entire sample preparation workflow. Avoid repeated freeze-thaw cycles.
pH-induced degradation. Ensure the pH of the sample and any buffers used are within a stable range, ideally slightly acidic (around pH 4-6).
Incomplete or failed derivatization. Review and optimize your derivatization protocol. Ensure the derivatization agent is fresh and used in the correct molar excess. Verify the reaction time and temperature.
Degradation by enzymes in the sample. For biological samples, incorporate a protein precipitation step (e.g., with cold methanol or acetonitrile) early in the workflow to remove enzymes.
Issue 2: High variability in replicate measurements.

Inconsistent results across replicates can be a sign of ongoing, variable degradation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent timing of sample processing. Standardize the time each sample spends at each step of the preparation protocol to ensure uniform exposure to potentially degrading conditions.
Variable pH across samples. Check and adjust the pH of each sample individually before proceeding with derivatization or analysis.
Partial derivatization. Ensure thorough mixing and consistent incubation times and temperatures for the derivatization reaction for all samples.

Experimental Protocols

Protocol 1: Stabilization of this compound by Derivatization with Phenylhydrazine

This protocol describes the conversion of 2-oxobutanoate to a more stable phenylhydrazone derivative for analysis by LC-MS.

Materials:

  • Sample containing this compound

  • Phenylhydrazine (PH) solution (10 mg/mL in methanol)

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Quenching and Protein Precipitation:

    • To 100 µL of your sample (e.g., plasma, cell lysate), add 400 µL of cold (-20°C) methanol containing 0.1% formic acid.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of the 10 mg/mL phenylhydrazine solution.

    • Vortex briefly to mix.

    • Incubate at room temperature (25°C) for 30 minutes in the dark.

  • Sample Preparation for LC-MS:

    • After incubation, centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Data Presentation

The following table provides an illustrative summary of the expected stability of 2-oxobutanoate under different conditions without derivatization. Please note that these are representative values for α-keto acids and actual stability may vary.

Table 1: Illustrative Stability of 2-Oxobutanoate Over 2 Hours

ConditionTemperature (°C)pHApproximate % Remaining
147.0>95%
2257.0~80%
3377.0~60%
4253.0~70%
5259.0~75%

Visualizations

Degradation Pathway of 2-Oxobutanoate

This compound This compound Propionyl-CoA-13C Propionyl-CoA-13C This compound->Propionyl-CoA-13C Oxidative Decarboxylation (Branched-chain α-keto acid dehydrogenase complex)

Caption: Primary degradation pathway of 2-oxobutanoate.

Experimental Workflow for Stabilization

cluster_prep Sample Preparation Sample Collection Sample Collection Quenching & Protein Precipitation Quenching & Protein Precipitation Sample Collection->Quenching & Protein Precipitation Derivatization Derivatization Quenching & Protein Precipitation->Derivatization LC-MS Analysis LC-MS Analysis Derivatization->LC-MS Analysis

Caption: Recommended workflow for sample stabilization.

Troubleshooting Logic

Low Signal Low Signal Degradation? Degradation? Low Signal->Degradation? Control Temperature? Control Temperature? Degradation?->Control Temperature? Control pH? Control pH? Control Temperature?->Control pH? Derivatization OK? Derivatization OK? Control pH?->Derivatization OK? Review Protocol Review Protocol Derivatization OK?->Review Protocol No Check Matrix Effects Check Matrix Effects Derivatization OK?->Check Matrix Effects Yes

Caption: Troubleshooting flowchart for low analyte signal.

Technical Support Center: Enhancing Ionization Efficiency of Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sodium 2-oxobutanoate-13C,d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments. Our goal is to help you enhance the ionization efficiency and achieve reliable, high-quality data for this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound by electrospray ionization (ESI) mass spectrometry?

A1: For acidic compounds like 2-oxobutanoate, negative ion mode ESI is generally the preferred method . This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negative ion ([M-H]⁻), which is efficiently detected by the mass spectrometer.[1][2] While positive ion mode can sometimes be used, it may result in lower sensitivity for this type of analyte.[3] The choice of ionization mode can also be influenced by the mobile phase composition and the specific mass spectrometer being used.[3]

Q2: I am observing a weak signal for my this compound standard. What are the common causes and how can I improve it?

A2: A weak signal can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Ionization Parameters: The settings of your ESI source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, are critical for efficient ionization.[4][5][6] A systematic optimization of these parameters is highly recommended.

  • Inappropriate Mobile Phase: The composition of your mobile phase, including the organic solvent and additives, significantly impacts ionization efficiency.[7][8][9][10] Experimenting with different additives may be necessary.

  • Ion Suppression: Components in your sample matrix or mobile phase can compete with your analyte for ionization, leading to a suppressed signal. Ensure high-purity solvents and consider sample cleanup procedures.

  • Analyte Instability: α-keto acids can be unstable.[8] Proper sample handling and storage are crucial to prevent degradation.

Q3: Should I use a derivatization agent for the analysis of this compound?

A3: The necessity of derivatization depends on your analytical technique:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential to increase the volatility and thermal stability of 2-oxobutanoate.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can enhance chromatographic retention (especially on reversed-phase columns) and improve ionization efficiency. A common derivatizing agent for short-chain keto acids is 3-nitrophenylhydrazine (3-NPH).

Q4: How does the presence of the stable isotopes (13C and d4) in my standard affect its ionization efficiency compared to the unlabeled compound?

A4: The presence of stable isotopes in this compound does not significantly alter its chemical properties. Therefore, its ionization efficiency is expected to be nearly identical to the unlabeled endogenous compound. This is a fundamental principle of isotope dilution mass spectrometry, which allows for accurate quantification. The isotopically labeled standard serves as an ideal internal standard because it co-elutes with the analyte and experiences similar ionization and matrix effects.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ESI source parameters. 2. Inappropriate mobile phase composition. 3. Ion suppression from matrix or mobile phase additives. 4. Analyte degradation. 5. Incorrect ionization mode selected.1. Systematically optimize capillary voltage, nebulizer pressure, and gas flows/temperatures. 2. Test different mobile phase additives (e.g., formic acid, acetic acid, ammonium formate). 3. Use high-purity solvents and consider sample cleanup (e.g., solid-phase extraction). 4. Ensure proper sample storage (cold and protected from light) and prepare fresh solutions. 5. Confirm you are using negative ion mode ESI.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Impure solvents or additives. 3. Leak in the LC or MS system.1. Flush the LC system thoroughly with a strong solvent mixture (e.g., isopropanol/water). 2. Use LC-MS grade solvents and high-purity additives. 3. Perform a leak check on all fittings and connections.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Dilute the sample and reinject. 2. Add a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Time 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column degradation.1. Ensure the column is equilibrated for a sufficient time before each injection. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Replace the column if it has exceeded its recommended lifetime or performance has declined.
Mass Inaccuracy 1. Mass spectrometer requires calibration. 2. Insufficient resolution.1. Perform a mass calibration according to the manufacturer's recommendations. 2. Ensure the mass spectrometer is tuned for optimal resolution.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound using Isotope Dilution

This protocol outlines a general procedure for the quantitative analysis of 2-oxobutanoate using its stable isotope-labeled internal standard.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
  • For calibration standards, spike known concentrations of unlabeled sodium 2-oxobutanoate into a blank matrix, followed by the addition of a fixed concentration of the this compound internal standard.
  • For unknown samples, add the same fixed concentration of the internal standard.
  • Perform protein precipitation if necessary (e.g., for plasma samples) using a cold organic solvent like acetonitrile or methanol.
  • Centrifuge the samples and transfer the supernatant for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is a suitable starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Develop a gradient to ensure adequate retention and separation from other matrix components.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Maintain at a constant temperature (e.g., 40 °C) for reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Unlabeled 2-oxobutanoate (precursor > product): To be determined by infusing a standard solution and optimizing the fragmentation.
  • This compound (precursor > product): To be determined by infusing the labeled standard.
  • Source Parameters: Optimize the following for maximum signal intensity:
  • Capillary Voltage
  • Nebulizer Gas Pressure
  • Drying Gas Flow and Temperature

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (unlabeled analyte / labeled internal standard) against the concentration of the unlabeled analyte.
  • Quantify the amount of 2-oxobutanoate in unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography Separation (Reversed-Phase C18) Supernatant->LC_Separation Injection ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of 2-oxobutanoate.

troubleshooting_logic Start Low Signal Intensity Observed Check_Ionization Check Ionization Mode Start->Check_Ionization Is_Negative_Mode Is it Negative ESI? Check_Ionization->Is_Negative_Mode Switch_Mode Switch to Negative ESI Mode Is_Negative_Mode->Switch_Mode No Optimize_Source Optimize ESI Source Parameters Is_Negative_Mode->Optimize_Source Yes Switch_Mode->Optimize_Source Check_Mobile_Phase Review Mobile Phase Composition Optimize_Source->Check_Mobile_Phase Test_Additives Test Different Additives (e.g., Formic Acid) Check_Mobile_Phase->Test_Additives Check_Sample Investigate Sample Preparation Test_Additives->Check_Sample Cleanup Implement Sample Cleanup Check_Sample->Cleanup Signal_Improved Signal Improved? Cleanup->Signal_Improved End_Success Problem Resolved Signal_Improved->End_Success Yes End_Further_Investigation Further Investigation Needed Signal_Improved->End_Further_Investigation No

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analysis of Sodium 2-oxobutanoate-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a direct inter-laboratory comparison study for the analysis of Sodium 2-oxobutanoate-13C,d4 has not been published in peer-reviewed literature. This guide is therefore presented as a model framework for researchers and drug development professionals looking to design and execute such a study. It provides a recommended experimental protocol, outlines key comparative metrics, and presents hypothetical data to illustrate how results could be structured and compared.

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in the catabolism of several amino acids, including threonine and methionine.[1][2][3] Its isotopically labeled form, this compound, is a critical internal standard for mass spectrometry-based quantification in metabolic studies. Ensuring consistency and comparability of analytical data across different laboratories is paramount for the successful application of this tracer in multi-site clinical trials and collaborative research projects.

This guide outlines a standardized approach for an inter-laboratory comparison of this compound analysis, focusing on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Hypothetical Metabolic Pathway

Sodium 2-oxobutanoate is a crucial junction point in amino acid metabolism, linking the degradation pathways of threonine and methionine to the tricarboxylic acid (TCA) cycle.[1][3] The pathway below illustrates its conversion to propionyl-CoA and subsequent entry into central carbon metabolism.

Metabolic Pathway of Sodium 2-oxobutanoate Metabolic Pathway of 2-Oxobutanoate Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine Methionine->Oxobutanoate Multi-step pathway PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA BCKDH complex MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA TCA Cycle SuccinylCoA->TCA

Caption: Metabolic fate of 2-oxobutanoate in amino acid degradation.

Recommended Experimental Protocol

This protocol describes a generic yet robust LC-MS/MS method for the quantification of Sodium 2-oxobutanoate in human plasma. Laboratories participating in a comparison study should adhere strictly to this protocol to minimize methodological variability.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Sodium 2-oxobutanoate-13C5).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Instrument: UHPLC System

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-4.0 min: 80% to 2% B

    • 4.0-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sodium 2-oxobutanoate (Analyte): Q1: 101.0 m/z -> Q3: 57.0 m/z

    • This compound (Internal Standard): Q1: 106.0 m/z -> Q3: 61.0 m/z (Note: Exact m/z values for the labeled standard should be confirmed based on the certificate of analysis)

  • Key MS Parameters:

    • Ion Spray Voltage: -4500 V

    • Temperature: 550°C

    • Collision Gas: Nitrogen

    • Instrument-specific parameters like declustering potential and collision energy should be optimized.

Analytical Workflow

The overall workflow from sample receipt to final data analysis is a critical component of ensuring inter-laboratory consistency.

Analytical Workflow Standardized Bioanalytical Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Check-in SampleStorage Storage (-80°C) SampleReceipt->SampleStorage SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing DataReview Data Review & QC Check DataProcessing->DataReview Report Final Report Generation DataReview->Report

Caption: Standardized workflow for sample handling and analysis.

Inter-Laboratory Comparison Data (Hypothetical)

The following tables present hypothetical data from three distinct laboratories (Lab A, Lab B, and Lab C) to illustrate how performance metrics should be compared. Acceptance criteria are based on general bioanalytical method validation guidelines from the FDA and EMA.[4][5][6][7][8]

Table 1: Method Linearity and Sensitivity

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Calibration Range (ng/mL) 5 - 20005 - 20005 - 2000Consistent across labs
Linearity (r²) 0.9980.9970.999≥ 0.99
Lower Limit of Quant. (LLOQ) (ng/mL) 555Within ±20% Accuracy & Precision
LLOQ Accuracy (% Bias) +4.5%-8.2%+1.5%± 20%
LLOQ Precision (% CV) 12.1%15.5%9.8%≤ 20%

Table 2: Intra-Assay and Inter-Assay Precision and Accuracy

QC Level (ng/mL)ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Low QC (15) Intra-Assay %CV 8.2%10.5%7.5%≤ 15%
Intra-Assay %Bias +5.1%-6.3%+2.4%± 15%
Inter-Assay %CV 9.5%11.8%8.9%≤ 15%
Inter-Assay %Bias +4.7%-7.1%+2.9%± 15%
Mid QC (150) Intra-Assay %CV 5.5%7.1%4.9%≤ 15%
Intra-Assay %Bias +2.3%-3.8%+1.1%± 15%
Inter-Assay %CV 6.8%8.4%5.6%≤ 15%
Inter-Assay %Bias +1.9%-4.2%+1.5%± 15%
High QC (1500) Intra-Assay %CV 4.1%5.9%3.8%≤ 15%
Intra-Assay %Bias +1.5%-2.5%+0.8%± 15%
Inter-Assay %CV 5.2%6.7%4.5%≤ 15%
Inter-Assay %Bias +1.2%-2.9%+1.0%± 15%

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Matrix Factor (IS Normalized) 0.951.030.98%CV ≤ 15%
Recovery of Analyte (%) 92.5%88.1%94.3%Consistent & Reproducible
Recovery of IS (%) 93.1%89.5%95.0%Consistent & Reproducible

Conclusion and Recommendations

This guide provides a foundational framework for assessing the inter-laboratory variability in the analysis of this compound. Based on the hypothetical data, all three laboratories would demonstrate acceptable performance according to standard regulatory guidelines. Minor variations in precision and accuracy are expected, but as long as they fall within the pre-defined acceptance criteria, the data generated by these labs can be considered comparable.

For a formal study, it is crucial to use a common lot of reagents, quality controls, and internal standards. A central body should be responsible for preparing and distributing blinded quality control samples to all participating laboratories to ensure an unbiased assessment of performance. Successful cross-validation is fundamental to the integrity of data in multi-center research and is essential for regulatory submissions in drug development.

References

A Head-to-Head Comparison: Sodium 2-oxobutanoate-13C,d4 vs. 13C-only Labeled 2-oxobutanoate for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways and quantification of metabolic fluxes. This guide provides an objective comparison of two common isotopologues of 2-oxobutanoate: the dually labeled Sodium 2-oxobutanoate-13C,d4 and its 13C-only labeled counterpart. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal tracer for your research needs.

Sodium 2-oxobutanoate, an intermediate in the metabolism of several amino acids, including threonine and methionine, serves as a critical node in cellular metabolism.[1][2] The use of stable isotope-labeled 2-oxobutanoate allows for the precise tracking of its metabolic fate, providing invaluable insights into the activity of related pathways. The choice between a dually labeled (13C, d4) and a singly labeled (13C) tracer, however, involves a trade-off between the potential for additional metabolic information and the complexities introduced by the heavier deuterium isotope.

Key Performance Differences: A Tabular Summary

The selection of an appropriate isotopic tracer hinges on several factors, including the analytical method employed, the specific metabolic questions being addressed, and potential isotopic effects. The following table summarizes the key quantitative and qualitative differences between this compound and 13C-only labeled 2-oxobutanoate.

FeatureThis compound13C-only Labeled 2-oxobutanoateSupporting Experimental Data Insights
Molecular Weight Higher due to four deuterium atomsLowerThe mass difference is a key feature for mass spectrometry-based separation and detection.
Kinetic Isotope Effect (KIE) Potential for a significant KIE due to the greater mass of deuterium, which can alter enzymatic reaction rates.Minimal KIE as the mass difference between 12C and 13C is smaller.Studies have shown that the difference in vibrational energy of C-H versus C-D bonds can lead to different chromatographic behavior and potential underestimation of analyte concentration if not properly corrected.[3]
Chromatographic Behavior Can exhibit different retention times in liquid chromatography compared to the unlabeled or 13C-only labeled analyte.[4]Co-elutes with the unlabeled analyte in most chromatographic systems.In a study comparing deuterated and 13C-labeled internal standards, the deuterated standard showed a different chromatographic behavior, which could negate the benefits of using an internal standard if not accounted for.[3]
Mass Spectrometry Analysis Provides a larger mass shift from the unlabeled compound, which can be advantageous for resolving signals in complex matrices. The deuterium label can also be used to trace hydrogen atoms.Provides a clear mass shift corresponding to the number of 13C atoms, allowing for straightforward isotopologue analysis.The use of a dually labeled standard can provide more confidence in peak identification due to the unique mass. However, the potential for chromatographic separation from the analyte must be considered.[3][4]
NMR Spectroscopy Analysis 13C-NMR signals can be more complex due to coupling with deuterium, and the relaxation times of deuterated carbons can be longer, potentially affecting signal intensity.Provides clean 13C-NMR spectra with clear coupling patterns to adjacent protons.The presence of deuterium can complicate NMR spectra, but also provides an additional probe for studying reaction mechanisms.
Metabolic Information Can potentially provide information on both carbon and hydrogen fluxes, offering a more detailed view of metabolic transformations.Primarily provides information on the flow of the carbon backbone through metabolic pathways.The choice depends on whether the research question involves tracking hydrogen atoms or solely the carbon skeleton.
Cost Generally more expensive due to the more complex synthesis.Typically less expensive than the dually labeled counterpart.Cost is a practical consideration in the design of large-scale metabolic studies.

Visualizing the Metabolic Fate: The 2-Oxobutanoate Degradation Pathway

To understand the metabolic context in which these tracers are used, the following diagram illustrates the degradation pathway of 2-oxobutanoate. This pathway is a key target for metabolic flux analysis using labeled 2-oxobutanoate.

2-Oxobutanoate Degradation Pathway 2-Oxobutanoate 2-Oxobutanoate Propionyl-CoA Propionyl-CoA 2-Oxobutanoate->Propionyl-CoA Branched-chain alpha-keto acid dehydrogenase complex S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA carboxylase R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA epimerase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: The degradation pathway of 2-oxobutanoate to succinyl-CoA.

Experimental Protocols

The following are generalized protocols for conducting a metabolic flux analysis experiment using either this compound or a 13C-only labeled 2-oxobutanoate. The specific details may need to be optimized for the biological system under investigation.

Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cultured mammalian cells with the isotopic tracer.

Cell_Culture_and_Labeling_Workflow cluster_culture Cell Culture cluster_harvest Harvesting and Quenching Cell_Seeding Seed cells and grow to desired confluency Medium_Change Replace with medium containing the labeled 2-oxobutanoate Cell_Seeding->Medium_Change Incubation Incubate for a defined period to achieve isotopic steady state Medium_Change->Incubation Quenching Rapidly quench metabolism (e.g., with cold methanol) Incubation->Quenching Cell_Lysis Lyse cells and extract metabolites Quenching->Cell_Lysis

Caption: Workflow for cell culture, labeling, and metabolite extraction.

Protocol Details:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare the cell culture medium containing the desired concentration of either this compound or 13C-only labeled 2-oxobutanoate. The concentration should be optimized to ensure sufficient labeling without causing toxicity.[5][6]

  • Labeling: When cells reach the desired confluency, replace the existing medium with the labeling medium. The incubation time should be sufficient to reach isotopic steady state for the metabolites of interest. This is typically determined empirically through a time-course experiment.

  • Metabolism Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. A common method is to aspirate the medium and add ice-cold quenching solution (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cellular debris. The supernatant contains the intracellular metabolites.

GC-MS Analysis of 2-Oxobutanoate Isotopologues

This protocol describes the analysis of the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment.[7][8][9]

GC-MS_Analysis_Workflow Derivatization Derivatize metabolite extracts to increase volatility Injection Inject derivatized sample into the GC-MS Derivatization->Injection Separation Separate metabolites by Gas Chromatography Injection->Separation Ionization_and_Detection Ionize and detect metabolites by Mass Spectrometry Separation->Ionization_and_Detection Data_Analysis Analyze mass spectra to determine isotopologue distribution Ionization_and_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of labeled metabolites.

Protocol Details:

  • Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. A common derivatization agent for organic acids is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Parameters:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • Gas Chromatography: Use a suitable capillary column (e.g., a DB-5ms) to separate the metabolites based on their boiling points and interactions with the stationary phase. A temperature gradient is typically used to achieve optimal separation.

    • Mass Spectrometry: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), and their abundance is recorded.

  • Data Analysis: The mass spectra of the derivatized 2-oxobutanoate are analyzed to determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then corrected for the natural abundance of stable isotopes to determine the enrichment from the tracer.

Conclusion

The choice between this compound and its 13C-only labeled counterpart is a critical decision in the design of metabolic flux experiments. The 13C-only tracer offers a more straightforward analysis with minimal kinetic isotope effects, making it a robust choice for tracing the carbon backbone of 2-oxobutanoate through metabolic pathways. The dually labeled tracer, while potentially more complex to analyze due to kinetic isotope effects and altered chromatographic behavior, offers the unique advantage of simultaneously tracing both carbon and hydrogen atoms. This can provide a more detailed and nuanced understanding of enzymatic reactions and metabolic transformations. Researchers should carefully consider the specific goals of their study, the analytical capabilities available, and the potential for isotopic effects when selecting the most appropriate tracer for their needs.

References

A Guide to Cross-Validation of Bioanalytical Assays for Sodium 2-oxobutanoate (α-Ketobutyrate)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of drug development and clinical research, the accurate quantification of endogenous metabolites is crucial for understanding disease pathology and drug efficacy. Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key intermediate in amino acid and fatty acid metabolism. Its accurate measurement in biological matrices is therefore of significant interest. Bioanalytical method validation ensures that a given assay is reliable for its intended purpose. When analytical methods are transferred between laboratories, or when different methods are used within a single study, a cross-validation is essential to ensure the comparability of the data generated.

This guide provides a comprehensive comparison of a hypothetical bioanalytical assay for Sodium 2-oxobutanoate utilizing its stable isotope-labeled internal standard, Sodium 2-oxobutanoate-13C,d4, against an alternative established method. The principles and experimental data herein are representative of what is expected under regulatory guidelines for bioanalytical method validation.

Experimental Protocols

A detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Sodium 2-oxobutanoate in human plasma is provided below. This protocol serves as the basis for our hypothetical "Method A," which utilizes this compound as the internal standard.

Method A: LC-MS/MS Assay for Sodium 2-oxobutanoate

  • Sample Preparation:

    • Thaw human plasma samples and the internal standard working solution at room temperature.

    • To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in water).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Sodium 2-oxobutanoate: Q1 101.0 -> Q3 57.0

        • This compound (IS): Q1 106.0 -> Q3 61.0

      • Source Parameters: Optimized for maximal signal intensity (e.g., Capillary voltage: 3.0 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

Data Presentation: Cross-Validation Results

The following tables summarize the hypothetical cross-validation data between "Method A" (as described above) and an alternative validated "Method B." The acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy to be within ±15% of the nominal concentration and the precision (coefficient of variation, %CV) to be ≤15%.

Table 1: Comparison of Accuracy and Precision for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Method A (Mean ± SD, ng/mL)Method A Accuracy (%)Method A Precision (%CV)Method B (Mean ± SD, ng/mL)Method B Accuracy (%)Method B Precision (%CV)
LLOQ1010.5 ± 0.8105.07.69.8 ± 0.998.09.2
Low3028.9 ± 2.196.37.331.2 ± 2.5104.08.0
Mid300308.1 ± 15.4102.75.0295.5 ± 18.098.56.1
High750735.0 ± 44.198.06.0765.0 ± 38.3102.05.0

Table 2: Incurred Sample Reanalysis (ISR) - A Component of Cross-Validation

A subset of study samples is re-assayed to assess the reproducibility of the method. The percentage difference between the initial and re-assayed values should be within ±20% for at least 67% of the samples.

Sample IDInitial Value (ng/mL) - Method ARe-assayed Value (ng/mL) - Method B% Difference
00145.248.16.4
002123.8118.5-4.3
003567.1599.05.6
00422.920.1-12.2
00588.495.27.7
............

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation of bioanalytical assays.

G Bioanalytical Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard (this compound) plasma->is Add IS ppt Protein Precipitation (Acetonitrile) is->ppt Vortex centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap Supernatant Transfer reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the bioanalytical assay of Sodium 2-oxobutanoate.

G Cross-Validation Logical Flow method_a Validated Method A (e.g., New Lab/Method) method_b Validated Method B (e.g., Original Lab/Method) qc_samples Identical Sets of QC Samples (Low, Mid, High) analysis_a Analysis with Method A qc_samples->analysis_a analysis_b Analysis with Method B qc_samples->analysis_b study_samples Incurred Study Samples study_samples->analysis_a study_samples->analysis_b results_a Results from Method A analysis_a->results_a results_b Results from Method B analysis_b->results_b comparison Statistical Comparison (Accuracy, Precision, ISR) results_a->comparison results_b->comparison decision Acceptance Criteria Met? comparison->decision

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

Unlocking Metabolic Networks: The Synergy of Combined 13C and Deuterium Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope labeling has emerged as a powerful tool to trace the fate of atoms and quantify metabolic fluxes. While single-isotope labeling, primarily using Carbon-13 (13C), has been a cornerstone of these studies, the concurrent use of 13C and deuterium (d4, a specific form of deuterium labeling) offers a significant leap forward in resolving complex metabolic questions. This guide provides an objective comparison of combined 13C and deuterium labeling with single-labeling approaches, supported by experimental insights and detailed methodologies.

The Decisive Advantage: Simultaneous and Comprehensive Flux Analysis

The primary advantage of co-administering 13C and deuterium-labeled tracers lies in the ability to simultaneously probe multiple, interconnected metabolic pathways within a single experiment.[1][2] This synergistic approach provides a more holistic and dynamic picture of cellular metabolism that is often not achievable with a single tracer. High-resolution mass spectrometry plays a crucial role in this methodology, as it can differentiate between metabolites labeled with 13C and those labeled with deuterium based on their mass defects.[1]

Key Advantages of Combined Labeling:

  • Concurrent Pathway Analysis: Researchers can simultaneously investigate glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][3] This is particularly valuable for studying diseases with complex metabolic reprogramming, such as cancer and diabetes.

  • Enhanced Flux Resolution: The complementary information from two different isotopes improves the accuracy and resolution of metabolic flux calculations.

  • Reduced Experimental Variability: By measuring multiple pathway fluxes in the same biological sample, inter-experimental variability is minimized, leading to more robust and reliable data.

  • Deeper Mechanistic Insights: The ability to trace the fate of both carbon and hydrogen atoms can provide unique insights into redox metabolism and the activity of specific dehydrogenases.

Comparative Data: A Clearer Picture of Metabolic Fluxes

While direct side-by-side quantitative comparisons in a single study are not always presented, the literature strongly supports the enhanced data acquisition capabilities of the dual-labeling approach. The following table illustrates the type of comprehensive data that can be obtained from a combined 13C and deuterium labeling experiment compared to single-labeling experiments.

Metabolic PathwaySingle 13C-Glucose LabelingSingle Deuterium (e.g., 2H2O) LabelingCombined 13C-Glucose and 2H2O Labeling
Glycolysis Measures the contribution of glucose to glycolytic intermediates and lactate.Can provide information on the rate of glycolysis through the exchange of hydrogen atoms with water.Provides a more robust quantification of glycolytic flux by combining carbon tracing with the rate of water exchange.
Pentose Phosphate Pathway (PPP) Can estimate the relative flux through the PPP by analyzing the labeling patterns of specific carbons in ribose.Limited direct information on PPP flux.Allows for a more accurate determination of both the oxidative and non-oxidative arms of the PPP.
TCA Cycle Traces the entry of glucose-derived pyruvate into the TCA cycle.Can inform on the rate of TCA cycle activity through the incorporation of deuterium into TCA cycle intermediates.Enables simultaneous measurement of the entry of different substrates into the TCA cycle and its overall activity, providing a more complete picture of anaplerosis and cataplerosis.
Gluconeogenesis Can trace the carbons from precursors like lactate or alanine into glucose.A key tracer for quantifying the rate of de novo glucose synthesis.Offers a comprehensive view of gluconeogenesis by simultaneously tracing the carbon backbone of precursors and measuring the rate of glucose production.
Fatty Acid Synthesis Can measure the contribution of glucose carbon to the acetyl-CoA pool for fatty acid synthesis.Can be used to measure the rate of de novo lipogenesis.Provides a powerful method to simultaneously assess the sources of carbon for fatty acid synthesis and the overall rate of lipid production.

Experimental Protocols: A Guide to Implementation

The following is a generalized protocol for a combined 13C and deuterium labeling experiment in cultured mammalian cells, based on established methodologies.

Objective: To simultaneously measure fluxes through glycolysis, the TCA cycle, and gluconeogenesis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose- and pyruvate-free DMEM

  • [U-13C6]-glucose (uniformly labeled 13C glucose)

  • Deuterium oxide (2H2O, heavy water)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glucose- and pyruvate-free DMEM with a known concentration of [U-13C6]-glucose and 4-8% (v/v) 2H2O. Add dFBS to the desired final concentration.

  • Pre-incubation: The day before the experiment, replace the standard culture medium with unlabeled medium containing the same components as the labeling medium but with unlabeled glucose and normal water. This step helps the cells adapt to the experimental medium.

  • Isotope Labeling: On the day of the experiment, aspirate the pre-incubation medium and wash the cells once with PBS. Add the prepared labeling medium to the cells and incubate for a specific duration (e.g., 4, 8, or 24 hours) to achieve isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water to the lysate.

    • Collect the polar (aqueous) phase containing the central carbon metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS to determine the mass isotopologue distributions of key metabolites in the targeted pathways.

  • Data Analysis: Use specialized software to correct for the natural abundance of isotopes and calculate the metabolic fluxes based on the measured mass isotopologue distributions.

Visualizing the Workflow and Pathways

To better understand the experimental process and the metabolic pathways under investigation, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding media_prep 2. Labeling Media Preparation ([U-13C6]-Glucose + 2H2O) cell_seeding->media_prep pre_incubation 3. Pre-incubation media_prep->pre_incubation isotope_labeling 4. Isotope Labeling pre_incubation->isotope_labeling metabolite_extraction 5. Metabolite Extraction isotope_labeling->metabolite_extraction lc_ms_analysis 6. LC-MS Analysis metabolite_extraction->lc_ms_analysis data_analysis 7. Metabolic Flux Calculation lc_ms_analysis->data_analysis

Caption: Experimental workflow for combined 13C and deuterium metabolic labeling.

Metabolic_Pathways cluster_glycolysis_ppp Glycolysis & PPP cluster_tca TCA Cycle cluster_h2o Deuterium Source Glucose Glucose (13C Labeled) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Malate Malate SuccinylCoA->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate H2O 2H2O (Deuterium Labeled) H2O->G6P H/D exchange H2O->Pyruvate H/D exchange H2O->Malate H/D exchange

Caption: Key metabolic pathways traced by combined 13C and deuterium labeling.

Conclusion

The combined use of 13C and deuterium labeling represents a significant advancement in metabolic research, offering a more comprehensive and dynamic view of cellular metabolism. By enabling the simultaneous analysis of multiple interconnected pathways, this dual-isotope approach provides researchers, scientists, and drug development professionals with a powerful tool to unravel the complexities of metabolic networks in health and disease. While the experimental setup and data analysis are more complex than single-labeling studies, the richness and robustness of the resulting data justify the increased effort, paving the way for novel discoveries and therapeutic interventions.

References

Performance Evaluation of Sodium 2-oxobutanoate-¹³C,d₄ in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Sodium 2-oxobutanoate-¹³C,d₄, a stable isotope-labeled tracer, for use in metabolic studies within complex biological samples. Due to a lack of direct comparative studies in peer-reviewed literature, this guide will focus on its metabolic context and compare its potential performance with established alternative tracers used to investigate related metabolic pathways.

Introduction to Sodium 2-oxobutanoate-¹³C,d₄

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the metabolism of several amino acids, primarily threonine and methionine. Its degradation leads to the formation of propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle. The isotopically labeled form, Sodium 2-oxobutanoate-¹³C,d₄, serves as a tracer to quantitatively measure the flux through these metabolic pathways using mass spectrometry-based techniques. The incorporation of both ¹³C and deuterium (d) offers potential for more detailed tracer analysis.

Metabolic Pathway of 2-Oxobutanoate

The following diagram illustrates the central role of 2-oxobutanoate in cellular metabolism.

metabolic_pathway Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->Oxobutanoate PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA BCKDH complex MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Metabolic fate of 2-oxobutanoate.

Performance Comparison with Alternative Tracers

The primary application of Sodium 2-oxobutanoate-¹³C,d₄ is to trace the catabolism of threonine and methionine. Therefore, isotopically labeled versions of these amino acids are the most relevant alternatives.

Tracer Primary Application Advantages Limitations Typical Analytical Method
Sodium 2-oxobutanoate-¹³C,d₄ Direct measurement of flux from threonine/methionine catabolism into the TCA cycle.Directly measures the flux of a key intermediate. The dual labeling (¹³C and d) can potentially provide more detailed metabolic information.Limited published data on performance and direct comparisons. May not fully capture the upstream regulation of threonine and methionine metabolism.Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
L-Threonine-¹³C₄,¹⁵N Tracing threonine metabolism and its contribution to various metabolic pathways.Well-established tracer with commercially available standards. Provides a comprehensive view of threonine fate, including protein synthesis.Isotopic distribution can be complex due to multiple metabolic fates.Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS
L-Methionine-¹³C₅,¹⁵N Investigating methionine metabolism, including the transmethylation and transsulfuration pathways.Widely used tracer with extensive literature support. Allows for the study of one-carbon metabolism.The metabolic network of methionine is complex, which can complicate data interpretation.LC-MS/MS

Experimental Protocols

General Workflow for Stable Isotope Tracing in Biological Samples

A typical workflow for a stable isotope tracing experiment is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation CellCulture Cell Culture or Animal Model Tracer Introduce Isotopic Tracer (e.g., Sodium 2-oxobutanoate-¹³C,d₄) CellCulture->Tracer Harvest Harvest and Quench Metabolism Tracer->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing and Isotopologue Distribution Analysis LCMS->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis Conclusion Biological Interpretation FluxAnalysis->Conclusion

Caption: General experimental workflow for stable isotope tracing.

Methodology for Metabolite Extraction and LC-MS/MS Analysis
  • Cell Culture and Tracer Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with one containing the isotopic tracer (e.g., Sodium 2-oxobutanoate-¹³C,d₄) at a known concentration.

    • Incubate for a predetermined time to allow for tracer incorporation into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites of interest.

    • Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of the native and isotopically labeled metabolites.

Data Presentation

The following table provides a hypothetical comparison of performance metrics. Actual values would need to be determined experimentally.

Performance Metric Sodium 2-oxobutanoate-¹³C,d₄ (Expected) L-Threonine-¹³C₄,¹⁵N (Typical) L-Methionine-¹³C₅,¹⁵N (Typical)
Limit of Quantification (LOQ) To be determinedLow ng/mLLow ng/mL
Linearity (R²) >0.99>0.99>0.99
Intra-day Precision (%CV) <15%<10%<10%
Inter-day Precision (%CV) <15%<15%<15%
Matrix Effect To be determinedLow to moderateLow to moderate

Conclusion

Sodium 2-oxobutanoate-¹³C,d₄ presents a promising tool for directly probing the metabolic flux at a key node in amino acid catabolism. Its primary advantage lies in its position as a direct downstream product of threonine and methionine degradation, potentially offering a more straightforward interpretation of flux into the TCA cycle compared to upstream tracers. However, the lack of extensive characterization and comparative studies necessitates careful validation by researchers. For a more comprehensive understanding of the entire metabolic pathway, including anabolic fates, the use of established tracers like ¹³C,¹⁵N-labeled threonine and methionine remains the gold standard. The choice of tracer will ultimately depend on the specific research question and the metabolic pathways of interest.

The Gold Standard of Quantification: Justifying the Use of Deuterated and Carbon-13 Labeled Standards in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of analytical standards, focusing on the justification for using deuterated and, particularly, carbon-13 labeled compounds. By examining the experimental data and underlying principles, we demonstrate why stable isotope-labeled (SIL) standards are considered the gold standard in mass spectrometry-based applications.

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), achieving reliable and reproducible results is often challenging due to unavoidable variations in sample preparation and analysis.[1] Factors such as matrix effects, ion suppression or enhancement, and inconsistencies in extraction recovery can all lead to significant analytical errors.[2] To mitigate these issues, an internal standard (IS) is often employed. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample extraction to detection.[3] Stable isotope-labeled versions of the analyte, where one or more atoms are replaced with a heavier, non-radioactive isotope like deuterium (²H) or carbon-13 (¹³C), are chemically almost identical to their unlabeled counterparts and serve as the most effective internal standards.[4][5]

Comparing Analytical Standards: A Head-to-Head Analysis

The decision of which internal standard to use, or whether to use one at all, can significantly impact the quality of analytical data. The following table summarizes the key performance characteristics of using no internal standard versus using a deuterated or a carbon-13 labeled internal standard.

FeatureNo Internal StandardDeuterated (²H) Labeled StandardCarbon-13 (¹³C) Labeled Standard
Compensation for Matrix Effects None; highly susceptible to ion suppression/enhancement.[2]Good; generally co-elutes with the analyte, but slight retention time shifts can occur, leading to incomplete compensation.[6][7]Excellent; due to minimal physicochemical differences, it almost perfectly co-elutes with the analyte, providing superior correction for matrix effects.[8][9][10]
Correction for Sample Loss None; any loss during sample preparation directly impacts accuracy.Excellent; tracks the analyte through extraction and handling steps.Excellent; behaves identically to the analyte during all sample preparation stages.
Chromatographic Co-elution Not ApplicableGenerally co-elutes, but isotopic effects can cause slight shifts in retention time, especially with a high degree of deuteration.[9][10]Near-perfect co-elution with the unlabeled analyte.[9][10]
Isotopic Stability Not ApplicableCan be prone to back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH).[11][12]Highly stable; the carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.[6][11]
Mass Difference Not ApplicableProvides a clear mass shift for MS detection.Provides a clear mass shift for MS detection.
Cost LowestGenerally less expensive than ¹³C-labeled standards.[3]Typically more expensive due to a more complex synthesis process.[12]
Availability Not ApplicableWidely available for many common analytes.[8]Availability is growing but may be more limited for some compounds.[3]

The Superiority of Carbon-13 Labeling

While both deuterated and carbon-13 labeled standards offer significant advantages over using no internal standard, ¹³C-labeled compounds are often superior for the most demanding applications.[10] The primary reason for this is the near-perfect co-elution of ¹³C-labeled standards with their native counterparts.[9][10] Deuteration can slightly alter the physicochemical properties of a molecule, leading to a small but significant difference in chromatographic retention time.[9] If the analyte and the internal standard do not experience the exact same matrix effects at the same time, the correction will be incomplete, leading to inaccurate quantification.[6][8]

Furthermore, the stability of the isotopic label is a critical consideration. Deuterium atoms, particularly those attached to heteroatoms, can sometimes be exchanged for protons from the solvent, a phenomenon known as back-exchange.[5][11][12] This can compromise the integrity of the standard and lead to erroneous results. Carbon-13 atoms, integrated into the stable carbon backbone of the molecule, do not suffer from this issue.[11]

Experimental Protocol: Quantitative Analysis of a Small Molecule Drug in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol provides a general workflow for the quantification of a target analyte in a biological matrix using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Target analyte

  • Stable isotope-labeled internal standard (e.g., ¹³C₃-labeled analyte)

  • Control human plasma

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water, HPLC grade

  • 96-well collection plates

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., MeOH).

  • Create a series of calibration standards by spiking the analyte stock solution into control plasma at various concentrations.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Prepare a working solution of the internal standard at a fixed concentration.

3. Sample Preparation (Protein Precipitation and SPE):

  • To 100 µL of each standard, QC, and unknown sample in a 96-well plate, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ACN containing 1% FA to precipitate proteins. Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% MeOH in water.

  • Elute the analyte and internal standard with 1 mL of MeOH.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for the analyte and internal standard.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Justification

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with ¹³C-Labeled IS Sample->Spike Extract Extraction (e.g., SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio MS->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

matrix_effect_compensation cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With ¹³C-Labeled Internal Standard Analyte1 Analyte Detector1 Detector Signal (Suppressed) Analyte1->Detector1 Ionization Matrix1 Matrix Interference Matrix1->Detector1 Suppression Analyte2 Analyte Detector2 Detector Signal (Corrected Ratio) Analyte2->Detector2 Ionization IS ¹³C-IS IS->Detector2 Ionization Matrix2 Matrix Interference Matrix2->Detector2 Suppression of Both

Caption: Compensation for matrix effects using a co-eluting ¹³C-labeled internal standard.

Conclusion

The use of stable isotope-labeled internal standards, particularly those labeled with carbon-13, is a powerful strategy to enhance the accuracy, precision, and robustness of quantitative analytical methods.[3][13] By co-eluting with the analyte and experiencing the same variations in sample preparation and matrix effects, these standards enable reliable correction for a multitude of potential errors.[8][14] While deuterated standards are a viable option, the superior isotopic stability and near-perfect co-elution of ¹³C-labeled standards justify their use in applications where the highest level of data quality is required. For researchers in drug development and other scientific fields, embracing these advanced internal standards is a critical step towards achieving unequivocal and defensible quantitative results.

References

Safety Operating Guide

Sodium 2-oxobutanoate-13C,d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedural guidance for the safe and proper disposal of Sodium 2-oxobutanoate-13C,d4, ensuring compliance with standard laboratory safety protocols. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a stable isotopically labeled compound. For disposal purposes, it is treated based on the chemical hazards of the unlabeled compound, as stable isotopes are not radioactive and do not require special handling for radiation.[1][] The primary hazards associated with the parent compound, 2-oxobutanoic acid and its salts, are skin and eye irritation.[3]

Personal Protective Equipment (PPE) Required:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound should be handled as standard chemical waste, adhering to institutional and local regulations.

  • Segregation: Do not mix this compound waste with general laboratory trash or radioactive waste.[1][] It should be collected in a dedicated chemical waste container.

  • Containerization:

    • Place all waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), into a clearly labeled, leak-proof waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling:

    • Label the waste container clearly with "this compound Waste" and include the full chemical name.

    • Attach a completed hazardous waste tag as required by your institution’s Environmental Health & Safety (EHS) department.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow the storage temperature recommendations for the parent compound, which is typically refrigerated (+2°C to +8°C).

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[5]

    • Do not dispose of this chemical down the drain or in regular trash.[4]

Chemical and Safety Data Summary

The following table summarizes key quantitative data for the parent compound, 2-Oxobutanoic acid.

PropertyValueReference
Molecular FormulaC₄H₆O₃[3]
Molar Mass102.09 g/mol [3]
AppearanceWhite to almost white solid/crystal
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritation[3]
Precautionary StatementsP264: Wash hands thoroughly after handlingP280: Wear protective gloves/eye protection/face protection[3]
Storage Temperature+2°C to +8°C

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assess Assessment cluster_path Disposal Path cluster_procedure Procedure start Identify Waste: This compound isotope_check Isotope Type? start->isotope_check stable_path Treat as Standard Chemical Waste isotope_check->stable_path  Stable Isotope   radio_path Follow Radioactive Waste Protocol (Not Applicable for this compound) isotope_check->radio_path Radioactive   hazard_assess Assess Chemical Hazards (Refer to SDS) collect Collect in Labeled, Sealed Container hazard_assess->collect Irritant (Skin/Eye) stable_path->hazard_assess store Store in Designated Secure Area collect->store dispose Arrange Pickup via EHS or Licensed Contractor store->dispose

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.